Product packaging for Angiopep-2 TFA(Cat. No.:)

Angiopep-2 TFA

Cat. No.: B13388513
M. Wt: 2301.5 g/mol
InChI Key: RCVVJXYDPKEONQ-JVFWYHQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Angiopep-2 in Central Nervous System Drug Delivery Research

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier poses a major challenge to the delivery of therapeutic agents to the brain. Angiopep-2 has garnered considerable attention for its capacity to overcome this obstacle. nih.govnih.govmdpi.com By utilizing receptor-mediated transcytosis, Angiopep-2 can transport various payloads, including small molecules and larger biologics, into the brain parenchyma. nih.govnih.govmdpi.com This has made it a valuable tool in preclinical studies for a variety of CNS diseases, including brain tumors and neurodegenerative disorders. The conjugation of therapeutic agents to Angiopep-2 has been shown to significantly enhance their brain penetration and efficacy in animal models. medchemexpress.com

Below is a table summarizing the key physicochemical properties of Angiopep-2.

PropertyValue
Amino Acid Sequence TFFYGGSRGKRNNFKTEEY
Molecular Formula C104H149N29O31
Molecular Weight 2301.5 g/mol
Synonyms Angiopep-2 TFA

Overview of Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Targeting with Angiopep-2

The mechanism by which Angiopep-2 crosses the blood-brain barrier is primarily through its interaction with the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). nih.govnih.gov LRP1 is a large endocytic receptor expressed on the surface of brain capillary endothelial cells, the primary constituents of the BBB. nih.govnih.gov Angiopep-2 acts as a ligand for LRP1, and upon binding, the Angiopep-2/LRP1 complex is internalized into the endothelial cells via endocytosis. creative-peptides.com Subsequently, the complex is transported across the cell and released into the brain parenchyma. creative-peptides.com This process of receptor-mediated transcytosis is a highly efficient pathway for transporting molecules into the brain. nih.gov

Research has shown that the binding of Angiopep-2 to LRP1 is a crucial step in its brain-penetrating ability. Studies using rat brain endothelial cells (RBE4) have demonstrated that the uptake of Angiopep-2 involves a saturable mechanism with an apparent affinity (Kd) of approximately 313 nM, which is consistent with receptor-mediated transport. nih.gov Furthermore, the interaction of Angiopep-2 with LRP1 has been investigated using techniques such as surface plasmon resonance (SPR), confirming a direct binding between the peptide and the receptor. aacrjournals.org

Role of Trifluoroacetic Acid (TFA) in Angiopep-2 Peptide Synthesis and Research Implications

Trifluoroacetic acid (TFA) is a key reagent in the solid-phase peptide synthesis (SPPS) of Angiopep-2 and other peptides. nih.govpeptide.comwpmucdn.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. After the desired sequence is assembled, TFA is used in a final "cleavage" step to detach the synthesized peptide from the resin and to remove protecting groups from the amino acid side chains. nih.govpeptide.comwpmucdn.com

The use of TFA is critical for obtaining the final, functional Angiopep-2 peptide. However, it is important to note that the final product is often a TFA salt of the peptide. novoprolabs.com The presence of residual TFA can have implications for research applications. For instance, TFA can influence cellular experiments and may interfere with certain analytical techniques. novoprolabs.com Therefore, for sensitive in vitro and in vivo studies, it is often necessary to remove or exchange the TFA counter-ion. novoprolabs.com The mechanism of TFA cleavage involves the protonation of the acid-labile protecting groups and the linker to the solid support, leading to their removal and the release of the free peptide. nih.govwpmucdn.com

Historical Context and Evolution of Angiopep-2 as a Brain Delivery Vector

The development of Angiopep-2 as a brain delivery vector is rooted in the broader field of peptide-based drug delivery strategies aimed at overcoming the blood-brain barrier. The concept of using chimeric peptides, which combine a non-transportable drug with a transportable vector, has been a key area of research. nih.gov

The journey of Angiopep-2 can be traced back to the identification of peptides derived from the Kunitz domain of aprotinin (B3435010) that exhibited the ability to cross the BBB. Through structure-activity relationship studies, Angiopep-2 was identified as a particularly efficient brain shuttle. This led to the development of drug conjugates, such as ANG1005, which is a conjugate of Angiopep-2 and the chemotherapy drug paclitaxel (B517696). medchemexpress.com Clinical trials have since been conducted to evaluate the efficacy of such conjugates in treating brain tumors. researchgate.net The evolution of Angiopep-2 continues with ongoing research into its use with various nanoparticles and other drug delivery systems to further enhance its therapeutic potential for a wide range of CNS disorders. nih.govnih.govmdpi.com

The following table provides a summary of key milestones in the development of Angiopep-2.

Year/PeriodMilestoneKey Finding/Development
Early 2000sIdentification of Kunitz-domain derived peptidesDiscovery of peptides capable of crossing the blood-brain barrier.
Mid 2000sOptimization and selection of Angiopep-2Angiopep-2 identified as a highly efficient brain shuttle vector.
Late 2000sDevelopment of Angiopep-2 drug conjugatesCreation of ANG1005 (Angiopep-2-paclitaxel conjugate) for brain tumor therapy. medchemexpress.com
2010sPreclinical and Clinical StudiesExtensive in vitro and in vivo studies demonstrating the efficacy of Angiopep-2 based therapies, leading to clinical trials. researchgate.net
PresentExpansion of Angiopep-2 applicationsResearch into the use of Angiopep-2 with nanoparticles and other advanced drug delivery systems for various CNS diseases. nih.govnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C104H149N29O31 B13388513 Angiopep-2 TFA

Properties

Molecular Formula

C104H149N29O31

Molecular Weight

2301.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C104H149N29O31/c1-55(135)85(109)100(161)131-73(46-59-22-10-5-11-23-59)96(157)127-72(45-58-20-8-4-9-21-58)95(156)126-70(47-60-28-32-62(137)33-29-60)88(149)117-51-80(141)116-52-81(142)120-77(54-134)99(160)121-64(26-16-42-114-103(110)111)87(148)118-53-82(143)119-65(24-12-14-40-105)89(150)122-67(27-17-43-115-104(112)113)90(151)129-74(49-78(107)139)98(159)130-75(50-79(108)140)97(158)128-71(44-57-18-6-3-7-19-57)94(155)123-66(25-13-15-41-106)93(154)133-86(56(2)136)101(162)125-69(37-39-84(146)147)91(152)124-68(36-38-83(144)145)92(153)132-76(102(163)164)48-61-30-34-63(138)35-31-61/h3-11,18-23,28-35,55-56,64-77,85-86,134-138H,12-17,24-27,36-54,105-106,109H2,1-2H3,(H2,107,139)(H2,108,140)(H,116,141)(H,117,149)(H,118,148)(H,119,143)(H,120,142)(H,121,160)(H,122,150)(H,123,155)(H,124,152)(H,125,162)(H,126,156)(H,127,157)(H,128,158)(H,129,151)(H,130,159)(H,131,161)(H,132,153)(H,133,154)(H,144,145)(H,146,147)(H,163,164)(H4,110,111,114)(H4,112,113,115)/t55-,56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,85+,86+/m1/s1

InChI Key

RCVVJXYDPKEONQ-JVFWYHQTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N)O

Origin of Product

United States

Angiopep 2 Peptide Synthesis and Chemical Modification Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies for Angiopep-2 Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing Angiopep-2 and its analogues. This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. creative-peptides.comnih.gov

Fmoc/tBu Chemistry and Resin-Based Synthesis

The most prevalent strategy for Angiopep-2 synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govnih.gov In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). nih.gov

The synthesis typically commences on a solid support, such as Wang resin, which results in a C-terminal carboxyl group upon cleavage. nih.govnih.gov The process involves a series of cycles, each consisting of two main steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govsemanticscholar.org To prevent side reactions like succinimide (B58015) formation, especially after asparagine residues, a modified deprotection mixture containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and HOBt (Hydroxybenzotriazole) may be used. nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. Common coupling agents include combinations like DIC (N,N'-diisopropylcarbodiimide) with HOBt or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine). nih.govnih.gov

This cycle is repeated until the full 19-amino acid sequence of Angiopep-2 is assembled. nih.gov

Table 1: Reagents in Fmoc/tBu Synthesis of Angiopep-2 Derivatives

Reagent Type Example(s) Function Reference(s)
Solid Support Wang Resin, NovaSyn® TGR resin Insoluble support for peptide chain assembly. nih.govsemanticscholar.org
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Protects the α-amino group; removed by base. nih.gov
Side-Chain Protecting Groups tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (Trityl), Pbf (Pentamethyldihydrobenzofuran) Protects reactive amino acid side chains; removed by acid. nih.gov
Fmoc Deprotection Agent Piperidine in DMF, Piperazine in DMF Removes the Fmoc group to allow for the next coupling step. nih.gov

| Coupling Agents | DIC/HOBt, HBTU/DIPEA, HCTU | Facilitate the formation of the peptide bond. | nih.govnih.govsemanticscholar.org |

Cleavage and Deprotection Protocols Involving Trifluoroacetic Acid

Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail, with Trifluoroacetic Acid (TFA) as the primary component. rsc.orgresearchgate.net

A common cleavage cocktail consists of 95% TFA mixed with various scavengers. nih.gov These scavengers are crucial for quenching the highly reactive cationic species generated during the removal of protecting groups (like tBu), thus preventing unwanted side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine.

Commonly used scavengers include:

Triisopropylsilane (TIS) : Captures carbocations. nih.gov

Water : Acts as a scavenger and helps in the hydrolysis of the ester linkage to the resin. nih.gov

Phenol and Thioanisole : Protect tyrosine and tryptophan residues. semanticscholar.org

2,2'-(Ethylenedioxy)diethanethiol (DODT) : Another scavenger used to prevent side reactions. semanticscholar.org

The crude peptide is then typically precipitated from the cleavage mixture using cold diethyl ether, washed, and lyophilized before purification by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govsemanticscholar.org The use of TFA results in the peptide being isolated as a TFA salt, which may require removal for certain biological applications. novoprolabs.comnovoprolabs.comnovoprolabs.com

Microwave-Assisted Peptide Synthesis Techniques

To expedite the synthesis of Angiopep-2, microwave-assisted peptide synthesis (MA-SPPS) can be employed. nih.govsemanticscholar.org Microwave irradiation significantly accelerates both the deprotection and coupling steps of SPPS, reducing the time required for each cycle from hours to minutes. mdpi.comrsc.org This acceleration is due to the efficient and uniform heating of the reaction mixture. mdpi.com

Automated microwave peptide synthesizers, such as the CEM Liberty Blue, are used to perform the synthesis of Angiopep-2 and its derivatives. nih.gov This technology allows for precise temperature control, minimizing the risk of side reactions that can occur at elevated temperatures and leading to higher purity of the crude peptide product compared to conventional methods. semanticscholar.org

Chemical Functionalization and Derivatization Approaches

The ability to chemically modify Angiopep-2 is essential for its use as a delivery vector. Functionalization allows for the attachment of various payloads, such as small molecule drugs, antibodies, or nanoparticles. chemrxiv.orgrsc.org

N-Terminal Modification Strategies

The N-terminus of Angiopep-2 is a primary site for modification. researchgate.net Specific strategies are required to ensure that functionalization occurs exclusively at the N-terminal α-amino group without affecting the ε-amino groups of the two lysine (B10760008) residues within the sequence.

One approach involves replacing the standard N-terminal Fmoc group with a Boc (tert-butyloxycarbonyl) group while the peptide is on the resin. rsc.orgrsc.org The lysine side chains can be protected with a different group, such as Fmoc. After the peptide is cleaved from the resin using TFA (which removes the Boc group), a functional moiety can be installed on the now-free N-terminus in the liquid phase. rsc.orgrsc.org For example, a DBCO-NHS ester can be used to attach a dibenzocyclooctyne (DBCO) group for subsequent click chemistry reactions. rsc.orgrsc.org

Other N-terminal modifications include the attachment of:

Boron-containing moieties : For applications in boron neutron capture therapy (BNCT), Angiopep-2 has been modified at its N-terminus with agents like 4-carboxyphenylboronic acid. nih.govaacrjournals.org

Linkers for bioconjugation : A 2-pyridinecarboxaldehyde (B72084) (2PCA) derivative has been specifically attached to the N-terminus of Angiopep-2 to create a reactive handle for subsequent strain-promoted azide-alkyne cycloaddition. rsc.org

These targeted modifications are crucial for developing well-defined Angiopep-2 conjugates with optimized properties for therapeutic and diagnostic applications.

Integration of Specific Linkers and Reactive Moieties (e.g., Dibenzocyclooctyne, Propargyl-modified)

To facilitate the attachment of Angiopep-2 to other molecules, particularly through bioorthogonal chemistry, reactive moieties like dibenzocyclooctyne (DBCO) and propargyl groups are integrated into the peptide's structure.

Dibenzocyclooctyne (DBCO) Integration

DBCO is a strained alkyne used for copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and can be performed in biological systems without the need for a toxic copper catalyst. The integration of a DBCO moiety onto Angiopep-2 allows it to be easily conjugated to molecules bearing an azide (B81097) group.

A common strategy involves installing the DBCO group at the N-terminus of the peptide. rsc.orgnih.gov However, this presents a chemical challenge because the DBCO group is unstable in the presence of strong acids like the 95% TFA solution typically used to cleave the finished peptide from the resin in Fmoc-based synthesis. rsc.org To overcome this, a modified synthetic route is employed:

On the resin, the N-terminal Fmoc group of the fully assembled Angiopep-2 is removed.

The newly freed N-terminal amine is then protected with a Boc (tert-butyloxycarbonyl) group.

The peptide is cleaved from the resin using 95% TFA. This strong acid removes the Boc group and all other acid-labile side-chain protecting groups, but the DBCO group has not yet been introduced.

Finally, the DBCO group is attached to the N-terminus of the purified peptide in the liquid phase using a DBCO-NHS ester (N-hydroxysuccinimide ester), which reacts specifically with the primary amine at the N-terminus. rsc.orgnih.gov

Propargyl-modified Angiopep-2

The introduction of a terminal alkyne, such as a propargyl group, prepares Angiopep-2 for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another powerful click chemistry reaction. semanticscholar.orgrsc.org This modification is typically achieved by incorporating a propargyl-containing amino acid, like propargylglycine (B1618536), into the peptide sequence during SPPS.

In one reported synthesis, propargylglycine was incorporated at the C-terminus (position 20, as an addition to the natural sequence) of a modified Angiopep-2 sequence (TFFYGGSRGKRNNFKTEEYG). semanticscholar.org This provided a terminal alkyne handle for subsequent CuAAC reactions, for example, to conjugate the peptide to azide-functionalized graphene oxide. semanticscholar.orgrsc.orgrsc.org The synthesis utilized a microwave peptide synthesizer, and the ε-amino group of lysine at position 15 was protected with a Dde group, which is another type of protecting group that allows for selective functionalization. semanticscholar.org

Research FindingModificationLinker/MoietyPurpose/Application
Homogeneous antibody conjugates rsc.orgnih.govN-terminal modificationDibenzocyclooctyne (DBCO)Strain-promoted azide-alkyne cycloaddition (SPAAC) for antibody conjugation. rsc.orgnih.gov
Functionalized graphene oxide semanticscholar.orgrsc.orgC-terminal additionPropargylglycineCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for nanomaterial conjugation. semanticscholar.orgrsc.org
Site-specific drug conjugation nih.govSide-chain of ¹⁵LysGlutaric or Succinic AcidProvides a point of attachment for drug molecules via ester bonds. nih.gov

This table presents detailed research findings on the chemical modification of Angiopep-2 for the integration of specific linkers and reactive moieties.

Molecular Mechanisms of Angiopep 2 Mediated Blood Brain Barrier Transcytosis and Receptor Interaction

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) as the Primary Receptor for Angiopep-2

LRP1 is a large, multi-functional transmembrane protein that belongs to the low-density lipoprotein receptor family. mdpi.comnih.gov It is involved in the endocytosis and signaling of a wide variety of ligands, playing a crucial role in various physiological processes, including lipoprotein metabolism and clearance of proteinases. nih.gov The function of Angiopep-2 as a brain-penetrating peptide is intrinsically linked to its ability to hijack the LRP1-mediated transport pathway. nih.gov

The efficacy of Angiopep-2 as a targeting ligand stems from the expression profile of its primary receptor, LRP1. LRP1 is significantly expressed on the endothelial cells that constitute the brain microvasculature, the very cells that form the BBB. nih.govnih.gov This expression on brain capillary endothelial cells makes LRP1 an ideal target for shuttling molecules from the bloodstream into the brain parenchyma. nih.govresearchgate.net

Furthermore, LRP1 is often overexpressed on the surface of glioma cells, the most common and aggressive type of malignant brain tumor. mdpi.comnih.govfrontiersin.org Studies have shown significantly higher levels of LRP1 mRNA and protein in glioblastoma (GBM) compared to low-grade gliomas and normal brain tissue. frontiersin.org This dual expression pattern on both the BBB and glioma cells gives Angiopep-2 a dual-targeting advantage: it can first facilitate transport across the BBB and then selectively bind to glioma cells within the brain. mdpi.com While LRP1 is expressed in various cells, its levels in normal brain endothelium are relatively low but sufficient to facilitate transport, whereas its upregulation in glioma cells provides a specific target for accumulation. mdpi.comfrontiersin.orgnih.gov

Angiopep-2 crosses the blood-brain barrier via a physiological process known as receptor-mediated transcytosis (RMT). mdpi.comfrontiersin.org This "Trojan horse" strategy involves a multi-step process:

Binding: Angiopep-2, circulating in the bloodstream, binds to the LRP1 receptor on the luminal (blood-facing) surface of the brain capillary endothelial cells. researchgate.net

Endocytosis: This binding event triggers the invagination of the cell membrane, engulfing the Angiopep-2/LRP1 complex into an intracellular vesicle through endocytosis. frontiersin.orgresearchgate.net

Intracellular Trafficking: The vesicle is then transported through the cytoplasm of the endothelial cell, from the luminal side to the abluminal (brain-facing) side. mdpi.comfrontiersin.org This process avoids lysosomal degradation, where the cargo would otherwise be destroyed. chemrxiv.org

Exocytosis: Upon reaching the abluminal membrane, the vesicle fuses with it, releasing Angiopep-2 (and its attached cargo) into the brain's extracellular space. mdpi.comresearchgate.net

Receptor Recycling: The LRP1 receptor is then recycled back to the luminal membrane to facilitate further transport. nih.gov

This entire process allows Angiopep-2 to effectively bypass the tight junctions of the BBB and deliver therapeutic agents directly into the brain parenchyma. nih.gov

Molecular Interaction Analysis of Angiopep-2 with LRP1

The specific and high-affinity binding between Angiopep-2 and LRP1 is the molecular foundation of its transport efficiency. This interaction has been investigated through computational methods like molecular docking to understand the precise binding modes and energetic favorability.

LRP1 possesses four ligand-binding clusters, with clusters II and III being the most critical for ligand interaction. nih.govresearchgate.net Molecular docking studies have focused on the complement-type repeats (CR) within these clusters, specifically CR56 (from cluster II) and CR17 (from cluster III), as major interaction sites for LRP1 ligands. mdpi.comnih.govmdpi.com

Docking simulations revealed that Angiopep-2 binds to both CR56 and CR17 with high binding energy, indicating a strong and stable interaction. nih.govnih.gov The binding to CR56 is considered particularly significant for transcytosis. This is because the interaction involves residue Asp929 of LRP1, which is also involved in binding the Receptor-Associated Protein (RAP). mdpi.comnih.gov RAP plays a role in receptor recycling to the cell surface, and by mimicking this interaction, Angiopep-2 may effectively trigger the transcytosis mechanism. mdpi.comnih.gov The binding to CR17 is described as less site-specific but is implicated in the internalization process, similar to how apolipoproteins are internalized by glioma cells. nih.govresearchgate.net

Table 1: Molecular Docking Results of Angiopep-2 with LRP1 Domains
LRP1 DomainBinding CharacteristicsSignificance
CR56High, site-specific binding energy. Interacts with LRP-1 residue 929ASP.Mimics RAP protein interaction, triggering receptor recycling and transcytosis. mdpi.comnih.gov
CR17Less site-specific with multiple probable binding sites.Involved in lipoprotein internalization, resembling the avidity effect of ApoE internalization in glioma cells. nih.govresearchgate.net

Molecular docking analyses have shown that the interaction between Angiopep-2 and LRP1 is not limited to a small portion of the peptide. Instead, a majority of the 19 amino acid residues in Angiopep-2 are involved in the binding to both the CR56 and CR17 domains of LRP1. mdpi.comnih.govnih.gov This extensive interaction contributes to the high binding energy observed in simulations. nih.gov

While many residues participate, certain amino acids play crucial roles. The binding to the CR17 domain, for instance, has been shown to involve the lysine (B10760008) (Lys) residue of Angiopep-2. nih.govresearchgate.net The interaction with the CR56 domain involves electrostatic clashes and pi-interactions with various residues, including Arginine (Arg) and Aspartic acid (Asp). nih.gov The involvement of nearly all of Angiopep-2's residues in the binding process is a result of its design, which was derived from comparing sequences of natural LRP1 substrates. nih.gov

Table 2: Key Angiopep-2 Residue Interactions with LRP1 Domains
LRP1 DomainInteracting Angiopep-2 Residues/CharacteristicsType of Interaction
CR56Majority of the 19 residues, including Arginine (Arg) and Aspartic acid (Asp). nih.govElectrostatic clashes, Pi-interactions. nih.gov
CR17Majority of the 19 residues, with a notable involvement of Lysine (Lys). nih.govresearchgate.netLess site-specific, avidity-based binding. nih.gov

Factors Influencing Angiopep-2 Transcytosis Efficacy

Several factors can modulate the efficiency of Angiopep-2-mediated transcytosis across the BBB. One critical factor is the stability of the peptide itself. Angiopep-2 is susceptible to proteolysis by enzymes in the blood, which can reduce the amount of intact peptide available to bind to LRP1. researchgate.net The development of proteolytically resistant isomers, such as the retro-inverso form (D-Angiopep-2), has been explored to enhance stability and, consequently, brain uptake. researchgate.net

Another significant factor is the way Angiopep-2 is presented to the receptor, particularly when used as a targeting ligand for nanoparticles. The density of Angiopep-2 on the surface of a nanoparticle can influence its interaction with LRP1 and its subsequent transport. biorxiv.org Studies suggest that an optimal surface density exists to maximize BBB penetration, as too high a density may not necessarily lead to better outcomes. biorxiv.org Furthermore, the length of the linker used to attach Angiopep-2 to a carrier system, such as a liposome (B1194612), can impact its ability to interact with LRP1; a shorter linker was found to improve interaction with brain endothelial cells. jst.go.jp Finally, even when conjugated, ensuring that the key residues of Angiopep-2 remain available for binding to LRP1 is crucial for maintaining its transcytosis function. nih.govresearchgate.net

Impact of Angiopep-2 Surface Density on Permeability

The density of Angiopep-2 on the surface of nanocarriers plays a critical role in their ability to permeate the blood-brain barrier. Research indicates a complex and nuanced relationship between Angiopep-2 surface density and BBB penetration. biorxiv.orgbiorxiv.org While a higher density of Angiopep-2 can lead to increased association with and uptake by brain endothelial cells, it does not always translate to enhanced transport across the barrier. biorxiv.orgbiorxiv.org

In vitro studies using 2D cell cultures have demonstrated a positive correlation between Angiopep-2 surface density and the association of nanoparticles with human cerebral microvascular endothelial cells (hCMEC/D3). biorxiv.orgresearchgate.net However, experiments using a Transwell model, which simulates the BBB in a static environment, have shown an inverse relationship, where higher Angiopep-2 density led to decreased BBB penetration. biorxiv.orgbiorxiv.org This suggests that an optimal surface density may exist, beyond which the transport efficiency diminishes. biorxiv.org

One hypothesis for this phenomenon is that an excessively high density of Angiopep-2 could lead to a very strong attachment of the nanoparticle to the LRP1 receptor, which might hinder its subsequent trafficking and release on the other side of the barrier. biorxiv.org This could result in increased lysosomal degradation of the nanoparticles rather than successful transcytosis. biorxiv.org The local flow environment is another crucial factor, as studies have shown that fluid shear stress can influence the binding and penetration of Angiopep-2 functionalized nanoparticles. mdpi.complos.org

In contrast to static models, dynamic in vitro models, such as a BBB-on-a-chip, and in vivo studies have shown that higher Angiopep-2 densities can facilitate nanoparticle transport across the BBB. biorxiv.orgresearchgate.net These conflicting results highlight the importance of the experimental model in assessing the efficacy of targeted nanoparticles and underscore the need for optimization of ligand density for each specific delivery system. biorxiv.orgbiorxiv.org

Table 1: Effect of Angiopep-2 Density on Nanoparticle-Cell Association and BBB Permeability in Different Models

ModelAngiopep-2 DensityOutcomeReference
2D Cell Culture (hCMEC/D3)IncreasingPositive correlation with cellular association biorxiv.orgresearchgate.net
Transwell (Static)HighNegative correlation with BBB penetration biorxiv.orgbiorxiv.org
BBB-GBM-on-a-Chip (Dynamic)HighPositive correlation with BBB penetration biorxiv.orgresearchgate.net
In VivoHighFacilitated transport across the BBB biorxiv.org

Influence of Multivalency on LRP1 Modulation and Brain Uptake

Multivalency, the simultaneous binding of multiple ligands on a nanoparticle to multiple receptors on a cell, significantly influences the interaction with LRP1 and subsequent brain uptake. The multimeric association between Angiopep-2 peptides on a nanoparticle and LRP1 receptors has been shown to substantially increase the intracerebral uptake of these nanoparticles. mdpi.com

A multivalent approach using Angiopep-2 functionalized polymersomes has been explored as a therapeutic strategy for Alzheimer's disease by modulating LRP1 receptors. biorxiv.org This strategy aims for "super-selective" targeting of BBB sites with specific LRP1 receptor concentrations. biorxiv.org By precisely targeting LRP1, these multivalent nanocarriers can induce robust transport of cerebral amyloid-beta (Aβ) from the brain to the bloodstream, leading to a reduction in Aβ deposits and improved cognitive function in animal models. biorxiv.org

Angiopep 2 Conjugation Strategies and Design Principles for Targeted Delivery Systems

Peptide-Drug Conjugates (PDCs) Utilizing Angiopep-2

Peptide-drug conjugates (PDCs) are a therapeutic modality that links a cytotoxic drug to a peptide ligand, directing the drug to specific cells or tissues. In the context of Angiopep-2, PDCs are designed to deliver chemotherapeutic agents across the BBB to target brain tumors. A notable example is ANG1005, a conjugate of Angiopep-2 and three paclitaxel (B517696) molecules, which has demonstrated the ability to enter the brain more effectively than paclitaxel alone and bypass the P-glycoprotein efflux pump. nih.govmedchemexpress.comnih.gov

The Angiopep-2 peptide possesses multiple sites amenable to drug conjugation, primarily the primary amino groups. nih.govresearchgate.net These include the N-terminal α-amino group and the ε-amino groups of the lysine (B10760008) side chains. nih.govresearchgate.net The rational selection of these conjugation sites is critical, as modifications can influence the peptide's ability to bind to its target receptor, LRP1. mdpi.com

Studies have explored the use of the N-terminus and the lysine residues at positions 10 and 15 as conjugation points. researchgate.net The differential reactivity of the N-terminal α-amino group (pKa ≈ 8) and the lysine ε-amino group (pKa ≈ 10) allows for site-selective modification by controlling reaction conditions such as pH. mdpi.com Near-physiological pH favors modification at the more nucleophilic N-terminus, while a more basic pH (8.5–9.5) is optimal for targeting lysine side chains. mdpi.com This selective chemistry enables the precise design of PDCs with defined structures and properties. mdpi.comunifi.it

The therapeutic efficacy of Angiopep-2 PDCs is not merely dependent on the successful conjugation of a drug but is significantly influenced by the specific location and number of attached drug molecules. nih.govmdpi.com Research investigating Angiopep-2-daunomycin conjugates has revealed that simply increasing the drug-to-peptide ratio does not necessarily enhance the conjugate's bioactivity. nih.govresearchgate.net

A systematic study analyzing conjugates with one, two, or three daunomycin molecules attached at different positions yielded critical insights into the structure-activity relationship: nih.govresearchgate.netmdpi.com

N-terminus Conjugation: Conjugates with a daunomycin molecule attached to the N-terminus exhibited the most potent cytostatic effects. nih.govmdpi.com

Lysine-15 Conjugation: Modification of the lysine side chain at position 15 resulted in significantly reduced receptor binding and, consequently, lower cellular uptake and a diminished in vitro cytostatic effect. mdpi.com

Drug Number vs. Position: The position of the drug molecule was found to have a greater impact on antitumor activity than the total number of conjugated drugs. A single drug molecule at the N-terminus could be more effective than a conjugate with three drug molecules attached at less favorable sites. mdpi.com

These findings underscore the importance of precise chemical synthesis to control the conjugation site, rather than nonspecifically substituting all available amino groups. mdpi.com

Table 1: Influence of Daunomycin Position on Angiopep-2 Conjugate Bioactivity

Conjugation Site(s)Number of Drug MoleculesRelative Cytostatic EffectCellular UptakeKey Finding
N-terminus1HighHighOptimal site for maintaining bioactivity. mdpi.com
Lysine-15 Side Chain1LowLowSignificantly reduces receptor binding and uptake. mdpi.com
N-terminus & Lysine-102Moderate-HighModerate-HighEfficacy is maintained but may not be superior to N-terminus alone. mdpi.com
All three sites3ModerateLowIncreasing drug load does not guarantee increased efficacy. nih.govmdpi.com

An oxime linkage is one type of chemistry employed in the creation of Angiopep-2 PDCs. nih.govresearchgate.net This bond is formed through the reaction of an alkoxyamine functional group on one component with a carbonyl group (aldehyde or ketone) on the other. nih.gov Key characteristics of the oxime linkage include:

Chemo-selectivity: The reaction is highly specific, proceeding rapidly under mildly acidic conditions. nih.gov

Stability: The resulting oxime bond is relatively stable across a broad pH range, which can prevent premature drug release during circulation. nih.gov

In studies with Angiopep-2-daunomycin conjugates, an oxime linkage was used. nih.govresearchgate.net In other applications, such as the ANG1005 conjugate, a cleavable ester linkage was utilized to connect paclitaxel to the peptide. nih.gov The selection of a stable, non-cleavable linker like an oxime versus a cleavable linker depends on the desired mechanism of action—whether the entire conjugate is intended to be internalized and exert its effect, or if the drug needs to be released from the peptide within the target cell. nih.gov

Angiopep-2 Functionalized Nanoparticle Platforms

Beyond direct drug conjugation, Angiopep-2 is widely used to functionalize the surface of various nanoparticle platforms. This strategy aims to leverage the peptide's BBB-shuttling and tumor-targeting capabilities to deliver larger or more complex therapeutic payloads, such as encapsulated drugs, genes, or imaging agents. mdpi.comnih.gov

Biodegradable polymers are frequently used to formulate nanoparticles for drug delivery due to their biocompatibility. mm-encapsulation.com Angiopep-2 has been successfully conjugated to several types of polymeric nanoparticles to enhance their delivery to the brain. mdpi.com

Poly(lactic-co-glycolic acid) (PLGA): PLGA is an FDA-approved polymer extensively used in drug delivery systems. mm-encapsulation.comnih.gov Nanoparticles made from PLGA can be functionalized with Angiopep-2 through various strategies, including both pre- and post-formulation modifications. nih.govgenscript.com These targeted nanoparticles have been shown to effectively cross the BBB and accumulate in neuronal cells. nih.govgenscript.com Angiopep-2-modified PLGA nanoparticles have been developed as multifunctional systems for the co-delivery of chemotherapeutic agents like doxorubicin (B1662922) and genetic material such as siRNA to glioma cells, demonstrating synergistic therapeutic effects. mdpi.commm-encapsulation.com

Poly(L-malic acid) (PMLA): PMLA is another biodegradable and nontoxic polymer that can serve as a scaffold for targeted delivery systems. acs.org Functionalization of a β-poly(l-malic acid) nanoplatform with Angiopep-2 has been shown to result in more effective infiltration into the brain parenchyma compared to nanoparticles modified with other targeting ligands. nih.govmdpi.comresearchgate.net This highlights the efficiency of the Angiopep-2/LRP1-mediated transport mechanism for polymeric nanoparticle systems. acs.org

Liposomes are versatile, lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs and have been a mainstay in nanomedicine. mdpi.com Modifying the surface of liposomes with Angiopep-2 enhances their ability to cross the BBB and target brain pathologies. nih.govtandfonline.com

Angiopep-2-functionalized liposomes have been investigated for a wide range of applications:

Drug Delivery: Doxorubicin-loaded Angiopep-2 liposomes have demonstrated glioma-targeting therapeutic effects. mdpi.com Similarly, liposomes co-loaded with Salidroside and Icariin and modified with Angiopep-2 have been developed as a potential therapeutic strategy for Alzheimer's disease by enhancing drug accumulation in the brain. nih.govtandfonline.com

Gene and Drug Co-delivery: Cationic liposomes functionalized with Angiopep-2 can carry both drugs (e.g., paclitaxel) and therapeutic genes, achieving greater apoptosis in glioma cells compared to single-agent systems. mdpi.com

Theranostics: "Bubble liposomes" modified with Angiopep-2 can entrap ultrasound contrast gas alongside nucleic acids. mdpi.comjst.go.jp These systems have the potential to serve as tools for both brain-targeted delivery and ultrasound imaging after systemic administration. jst.go.jpnih.gov

Table 2: Overview of Angiopep-2 Functionalized Nanoparticle Platforms

Nanoparticle PlatformPolymer/Lipid CompositionExample Payload(s)Targeted Disease/ApplicationReference(s)
Polymeric NanoparticlePoly(lactic-co-glycolic acid) (PLGA)Doxorubicin, EGFR siRNAGlioma mm-encapsulation.com
Polymeric NanoparticlePoly(lactic-co-glycolic acid) (PLGA)Temozolomide (B1682018), DbaitGlioma nih.gov
Polymeric Nanoparticleβ-poly(L-malic acid) (PMLA)Rhodamine (as marker)Brain Tissue Delivery acs.org
Liposome (B1194612)Cationic LipidspEGFP-hTRAIL, PaclitaxelGlioma mdpi.com
LiposomePEGylated LipidsDoxorubicinGlioma mdpi.com
LiposomePhospholipidsSalidroside, IcariinAlzheimer's Disease nih.govtandfonline.com
Bubble LiposomePEGylated LipidsUltrasound Contrast Gas, Nucleic AcidsBrain Imaging & Delivery jst.go.jp

Dendrimer-Based Delivery Systems (e.g., Poly(amidoamine))

Dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with a well-defined structure, making them excellent candidates for drug delivery. nih.gov Their multivalent surface allows for the attachment of multiple molecules, including targeting ligands like Angiopep-2 and therapeutic agents.

Angiopep-2-modified PAMAM dendrimers have been effectively utilized for the targeted delivery of anticancer drugs, such as doxorubicin and temozolomide, to glioma cells. mdpi.comnih.gov The conjugation of Angiopep-2 to the dendrimer surface enhances the transport of the nanocarrier across the BBB. mdpi.com Studies have shown that Angiopep-2-functionalized PAMAM dendrimers can be internalized by brain capillary endothelial cells through LRP1-mediated endocytosis. mdpi.com Furthermore, the cationic nature of PAMAM dendrimers at physiological pH facilitates the complexation and delivery of genetic material, such as DNA, to the brain. mdpi.comnih.gov

To improve the in vivo performance of these systems, polyethylene (B3416737) glycol (PEG) is often incorporated as a linker between the dendrimer and Angiopep-2. This PEGylation strategy has been shown to enhance the half-life of the nanocarrier and improve its brain uptake. nih.gov For instance, Angiopep-2 grafted PEGylated PAMAM dendrimers demonstrated a significant increase in brain accumulation compared to their non-PEGylated counterparts. nih.gov

Table 1: Research Findings on Angiopep-2 Conjugated Dendrimer-Based Delivery Systems

Dendrimer Type Therapeutic Agent Key Findings
PAMAM G4 Doxorubicin Enhanced BBB transportation and accumulation in glioma cells.
PAMAM G3 Temozolomide PEGylated version showed 3.35 times higher brain uptake than pure TMZ. nih.gov
PAMAM DNA Achieved targeted gene delivery to the brain with higher efficiency than unmodified dendrimers. mdpi.com

Inorganic Nanomaterials (e.g., Gold, Mesoporous Silica (B1680970), Carbon-Based)

Inorganic nanomaterials offer unique physical and chemical properties that can be harnessed for drug delivery. Their tunable size, shape, and surface chemistry allow for the development of versatile platforms for targeted therapies.

Gold Nanoparticles (AuNPs): Gold nanoparticles are readily synthesized and can be functionalized with various molecules. Angiopep-2 conjugated AuNPs have been investigated for the delivery of chemotherapeutics to brain tumors. nih.gov For example, doxorubicin-loaded AuNPs decorated with Angiopep-2 and incorporating a pH-sensitive hydrazone bond demonstrated triggered drug release in the acidic tumor microenvironment. mdpi.com This "smart" delivery system combines the targeting ability of Angiopep-2 with controlled release, enhancing the therapeutic efficacy while minimizing systemic toxicity. mdpi.com

Mesoporous Silica Nanoparticles (MSNs): Mesoporous silica nanoparticles are characterized by a large surface area and porous structure, enabling high drug loading capacity. nih.govsci-hub.se Angiopep-2 functionalization of MSNs has been shown to facilitate their transport across the BBB. nih.govsci-hub.se In one study, lipid-coated MSNs loaded with paclitaxel and modified with Angiopep-2 demonstrated enhanced penetration into glioma cells and prolonged the survival of tumor-bearing rats. nih.gov The lipid coating helps to prevent premature drug release and improves the in vivo stability of the nanoparticles. sci-hub.se

Carbon-Based Nanomaterials: Carbon-based nanomaterials, including carbon nanotubes and carbon nanodots, possess unique mechanical and electrical properties. nih.gov PEGylated oxidized multi-walled carbon nanotubes modified with Angiopep-2 have been used to deliver doxorubicin to gliomas, demonstrating a dual-targeting effect. nih.gov Similarly, Angiopep-2 anchored to PEGylated carbon nanodots showed more effective targeting of glioma cells compared to their non-targeted counterparts. nih.govmdpi.com

Table 2: Research Findings on Angiopep-2 Conjugated Inorganic Nanomaterials

Nanomaterial Therapeutic Agent Key Findings
Gold Nanoparticles Doxorubicin pH-sensitive release in the tumor microenvironment. mdpi.com
Mesoporous Silica Nanoparticles Paclitaxel High drug loading capacity (11.08%) and sustained release. nih.gov
Carbon Nanotubes Doxorubicin Demonstrated a combined dual-targeting effect for glioma delivery. nih.gov
Carbon Nanodots - More effective targeting of C6 glioma cells than non-targeted nanodots. nih.govmdpi.com

Enzyme-Sensitive Nanoparticles for Controlled Release

To achieve more precise drug release at the target site, enzyme-sensitive nanoparticles have been developed. These systems utilize linkers that are cleaved by enzymes that are overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs). acs.orgdovepress.com

One approach involves designing nanoparticles with a cleavable PEG layer. Under normal physiological conditions, the PEG layer shields the nanoparticle, prolonging its circulation time. Upon reaching the tumor, MMPs cleave the linker, shedding the PEG layer and exposing the nanoparticle for cellular uptake. dovepress.com This can also trigger a change in the surface charge of the nanoparticle from negative to positive, further enhancing its interaction with cancer cells. dovepress.com

Another strategy employs activatable cell-penetrating peptides (ACPPs). In one design, an ACPP was constructed by linking a polycationic peptide (R8) to a polyanionic peptide (E8) via an MMP-2-sensitive linker. acs.org In the bloodstream, the anionic peptide neutralizes the cationic peptide, inhibiting non-specific cell penetration. In the presence of MMP-2 in the tumor, the linker is cleaved, activating the cell-penetrating ability of the cationic peptide and enhancing tumor cell uptake. acs.org Nanoparticles dual-functionalized with Angiopep-2 and such an ACPP have demonstrated superior glioma localization compared to single-ligand modified nanoparticles. acs.org

Table 3: Research Findings on Angiopep-2 Conjugated Enzyme-Sensitive Nanoparticles

Nanoparticle System Enzyme Key Findings
Lipid Nanoparticles with Cleavable PEG MMPs PEG release and charge switch from negative to positive, favoring endocytosis. dovepress.com
Nanoparticles with Activatable Cell-Penetrating Peptide MMP-2 Cleavage of MMP-2 sensitive linker activates cell-penetrating peptide, enhancing cellular uptake. acs.org
PLGA-PLL NPs with MMP-1 sensitive fusion peptide MMP-1 MMP-1 triggered cleavage removed Angiopep-2 for augmented accumulation in brain metastases. nih.gov

Angiopep-2 Conjugation to Biologics (e.g., Antibodies, Fusion Proteins)

Conjugating Angiopep-2 to biologics, such as monoclonal antibodies (mAbs), offers a promising strategy to enhance their delivery to the brain for the treatment of CNS disorders and brain tumors. nih.govrsc.org

Homogeneous versus Heterogeneous Conjugation Methods

The method of conjugation can significantly impact the efficacy of the resulting biologic-Angiopep-2 conjugate.

Homogeneous Conjugation: To overcome the limitations of heterogeneous conjugation, site-specific methods are employed to produce homogeneous conjugates with a defined number of Angiopep-2 molecules attached at specific locations on the antibody. nih.govrsc.org Studies have shown that homogeneous conjugation of Angiopep-2 to a monoclonal antibody resulted in improved binding affinity for brain microvascular endothelial cells and enhanced accumulation in brain tissues and tumors compared to heterogeneous conjugates. nih.govrsc.org For example, a homogeneous anti-EGFR mAb-Angiopep-2 conjugate showed a significantly lower dissociation constant (KD) of 4.96 nM compared to 28.5 nM for its heterogeneous counterpart, indicating a higher binding affinity. nih.govrsc.org

Table 4: Comparison of Homogeneous and Heterogeneous Angiopep-2 Antibody Conjugates

Conjugation Method Key Characteristics Impact on Efficacy
Heterogeneous Random conjugation sites and variable ligand-to-antibody ratio. nih.govrsc.org Can lead to reduced binding affinity and inconsistent performance. nih.gov
Homogeneous Specific conjugation sites and a defined ligand-to-antibody ratio. nih.govrsc.org Improved binding affinity and enhanced accumulation in target tissues. nih.govrsc.org

Site-Specific Conjugation Techniques (e.g., N-terminus without lysine capping)

Site-specific conjugation aims to attach Angiopep-2 to a precise location on the biologic, preserving its function and ensuring a uniform product. One such technique involves targeting the N-terminus of the peptide. By synthesizing a dibenzocyclooctyne (DBCO)-functionalized Angiopep-2 module, it can be specifically installed onto the antibody. nih.gov This approach avoids the random modification of lysine residues, which can be crucial for the antibody's antigen-binding activity. This method provides a well-defined conjugate with a specific ligand-to-antibody ratio, contributing to its improved performance. nih.gov

Stability Considerations of Conjugation Linkages (e.g., Cysteine-Maleimide Adducts)

The stability of the linker used to conjugate Angiopep-2 is critical for the in vivo performance of the delivery system. Cysteine-maleimide adducts are commonly used for bioconjugation; however, they have been shown to be susceptible to deconjugation through thiol exchange with serum proteins like albumin. nih.gov This can lead to the premature release of Angiopep-2 from the delivery vehicle, reducing its targeting efficiency.

To address this instability, alternative conjugation chemistries and more stable maleimide (B117702) derivatives have been developed. For example, N-aryl maleimides have been shown to form more stable adducts with thiols compared to traditional N-alkyl maleimides. researchgate.netnih.gov These modified maleimides accelerate thiosuccinimide hydrolysis, leading to a ring-opened product that is less prone to retro-Michael reactions and subsequent deconjugation. prolynxinc.com Another strategy involves a transcyclization reaction where the thioether bond is locked within a 6-membered ring, significantly enhancing the stability of the maleimide-thiol conjugate. researchgate.netd-nb.info

Boron-Peptide Conjugates for Boron Neutron Capture Therapy (BNCT)

The development of effective boron delivery agents is a critical challenge in Boron Neutron Capture Therapy (BNCT), a binary radiation therapy for cancer. nih.gov An ideal agent must deliver a sufficient concentration of boron-10 (B1234237) (¹⁰B) to tumor cells while minimizing accumulation in surrounding healthy tissues. researchgate.net Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1), has emerged as a promising vector for delivering boron agents to brain tumors, such as glioblastoma. frontiersin.orgmdpi.com LRP1 is overexpressed on the blood-brain barrier (BBB) and glioma cells, making Angiopep-2 an effective "Trojan horse" to ferry therapeutic payloads into the brain. frontiersin.orgmdpi.com

A key strategy involves the direct conjugation of a boron-containing molecule to the Angiopep-2 peptide. frontiersin.org This approach leverages the inherent tumor-targeting and BBB-penetrating capabilities of Angiopep-2 to ensure selective boron accumulation. frontiersin.orgaacrjournals.org Researchers have designed and synthesized novel boron-peptide conjugates, demonstrating enhanced boron delivery and therapeutic efficacy in preclinical glioma models compared to the clinically used agent, ¹⁰B-p-boronophenylalanine (BPA). nih.govfrontiersin.org

One such conjugate, designated ANG-B, was developed by directly modifying Angiopep-2 with a ¹⁰B-containing moiety. nih.gov The design involved conjugating ¹⁰B-4-carboxyphenylboronic acid to the N-terminus of the Angiopep-2 peptide through solid-phase peptide synthesis. nih.govresearchgate.net Additionally, a cysteine residue was added to the C-terminus to potentially enhance the boron delivery capabilities. nih.govresearchgate.net This direct conjugation strategy avoids the use of bulky linkers or carriers that might impede the peptide's ability to cross the BBB. frontiersin.org

Preclinical studies have demonstrated the potential of this approach. The resulting ANG-B conjugate showed superior performance over BPA in both in vitro and in vivo settings. nih.gov In cell-based assays, ANG-B led to significantly higher boron uptake in various cancer cell lines. nih.gov When applied in an intracranial glioma mouse model, ANG-B exhibited efficient tumor targeting, achieving a high tumor-to-blood ratio. aacrjournals.orgnih.gov

The enhanced delivery of boron translated to improved therapeutic outcomes in BNCT experiments. frontiersin.org Glioma-bearing mice treated with ANG-B followed by thermal neutron irradiation showed significantly greater tumor shrinkage compared to those treated with BPA-based BNCT. frontiersin.orgnih.gov Specifically, tumors in the ANG-B-treated group shrank by an average of 62.9%, whereas the BPA-treated tumors shrank by only 23.0%. aacrjournals.orgnih.gov These findings underscore the potential of Angiopep-2-boron conjugates as next-generation delivery agents to improve the efficacy of BNCT for aggressive brain cancers. frontiersin.org

Research Findings on Angiopep-2-Boron Conjugates

ConjugateCompositionKey In Vitro FindingsKey In Vivo Findings (Intracranial Glioma Mouse Model)
ANG-B Angiopep-2 peptide with ¹⁰B-4-carboxyphenylboronic acid at the N-terminus and a C-terminal cysteine. nih.govresearchgate.netBNCT with 5 mM ANG-B resulted in 86.5% ± 5.3% clonogenic cell death. nih.govTumor-to-blood ratio of 9.42 ± 2.47 at 4 hours post-treatment. aacrjournals.org
BPA (Control) ¹⁰B-p-boronophenylalanine. nih.govBNCT with 5 mM BPA resulted in 73.3% ± 6.0% clonogenic cell death. nih.govTumor-to-normal brain ratio of approximately 2. nih.govfrontiersin.org
Treatment GroupAverage Tumor Shrinkage (31 days post-BNCT)
ANG-B-based BNCT 62.9% aacrjournals.orgnih.gov
BPA-based BNCT 23.0% aacrjournals.orgnih.gov

Preclinical Brain Targeting and Drug Delivery Studies of Angiopep 2 Tfa Conjugates

Evaluation of Blood-Brain Barrier Penetration Efficacy

The ability of Angiopep-2 conjugates to cross the BBB is a critical determinant of their therapeutic potential. This has been rigorously evaluated using both in vitro and in vivo models.

In Vitro Blood-Brain Barrier Models (e.g., Transwell, Microfluidic BBB-on-a-chip)

In vitro models that mimic the BBB are essential tools for the initial screening and mechanistic understanding of drug delivery systems. Commonly used models include Transwell assays and more advanced microfluidic "BBB-on-a-chip" systems.

Studies using a Transwell model with a tight monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) have been employed to assess the permeability of Angiopep-2 functionalized nanoparticles. acs.orgbiorxiv.org Research has shown that Angiopep-2 functionalized lipid cubosomes can penetrate the BBB more effectively than their non-functionalized counterparts in these models. acs.orgnih.gov However, some studies have revealed a complex relationship between the density of Angiopep-2 on the nanoparticle surface and BBB penetration in Transwell assays, with higher densities sometimes correlating with decreased transport. biorxiv.orgbiorxiv.org This suggests a potential for an optimal ligand density that avoids oversaturation of the transport system. biorxiv.org

Microfluidic BBB-on-a-chip models, which incorporate physiological shear stress, offer a more dynamic and arguably more representative in vitro environment. biorxiv.orgbiorxiv.org In contrast to some Transwell findings, studies using BBB-on-a-chip models have demonstrated a positive correlation between higher Angiopep-2 density and increased BBB penetration. biorxiv.orgbiorxiv.org For instance, a 3D BBB/glioblastoma-on-a-chip model showed a threefold higher uptake of Angiopep-2-functionalized cubosomes by U87 glioblastoma cells compared to non-functionalized cubosomes. acs.orgnih.gov These dynamic models are considered valuable for the preclinical assessment of novel nanoparticle formulations for brain delivery. biorxiv.org

Table 1: In Vitro BBB Penetration of Angiopep-2 Conjugates

Model Nanoparticle Type Key Finding Reference(s)
hCMEC/D3 Transwell Lipid Cubosomes Angiopep-2 functionalization enhances BBB penetration. acs.orgnih.gov
hCMEC/D3 Transwell Polymeric Nanoparticles Higher Angiopep-2 density can negatively correlate with BBB penetration. biorxiv.orgbiorxiv.org
BBB-GBM-on-a-chip Lipid Cubosomes 3-fold higher uptake of Angiopep-2 functionalized cubosomes by U87 cells. acs.orgnih.gov
BBB-GBM-on-a-chip Polymeric Nanoparticles Higher Angiopep-2 density positively correlates with BBB penetration. biorxiv.orgbiorxiv.org

In Vivo Brain Uptake and Distribution Studies in Animal Models (e.g., Murine, Rat)

Following promising in vitro results, the brain uptake and distribution of Angiopep-2 conjugates are assessed in animal models, primarily mice and rats. These studies provide crucial information on the real-world efficacy of these delivery systems.

In vivo biodistribution studies have consistently demonstrated that Angiopep-2 modification significantly enhances the accumulation of nanoparticles in the brain compared to non-functionalized particles. acs.orgnih.gov For example, after intravenous administration in mice, Angiopep-2-conjugated poly(ethylene glycol)-block-poly(d,l-lactide acid) (PEG-PLA) micelles showed high brain accumulation for up to 24 hours. nih.gov Similarly, Angiopep-2-modified PEG-co-poly(ɛ-caprolactone) (PEG-PCL) nanoparticles accumulated at higher levels in various brain regions, including the cortex and hippocampus, compared to unmodified nanoparticles. nih.gov

Studies have also shown that Angiopep-2 allows for the delivery of drug constructs to the brain. For instance, a conjugate of Angiopep-2 and PAPTP, a potential anti-cancer compound, resulted in the delivery of 0.3–0.4 nmoles of the construct per gram of brain tissue in mice after intravenous injection. nih.govmdpi.com In rat models, Angiopep-2-conjugated polymersomes loaded with doxorubicin (B1662922) achieved more extensive distribution and higher accumulation in the brain, particularly in glioma tumors, compared to free doxorubicin or non-targeted polymersomes. dovepress.com Specifically, the doxorubicin concentration in glioma tumors was significantly higher for the Angiopep-2 targeted group (0.21%/g) compared to free doxorubicin (0.03%/g) and non-targeted polymersomes (0.11%/g). dovepress.com

Glioblastoma and Brain Tumor Targeting Studies

The dual-targeting capability of Angiopep-2, binding to LRP1 on both the BBB and glioma cells, makes it a particularly attractive ligand for treating brain tumors like glioblastoma. nih.govmdpi.com

Specificity of Angiopep-2 Conjugates for Glioma Cells

The overexpression of LRP1 on glioma cells provides a molecular target for Angiopep-2 conjugates, enabling specific delivery of therapeutic agents to the tumor site. nih.govmdpi.com In vitro studies have confirmed the specificity of Angiopep-2-modified nanoparticles for glioma cells. For example, Angiopep-2-functionalized cationic liposomes were shown to specifically deliver siRNA to glioma cells. mdpi.com Similarly, Angiopep-2-anchored PEGylated carbon nanodots targeted C6 glioma cells more effectively than their non-targeted counterparts. mdpi.com

The specificity is further supported by competition assays. The uptake of Angiopep-2 conjugated nanoparticles by glioma cells can be significantly reduced by pre-treating the cells with an excess of free Angiopep-2, confirming that the uptake is a receptor-mediated process. mdpi.com

Efficacy of Targeted Delivery in Orthotopic Brain Tumor Models

Orthotopic brain tumor models, where human tumor cells are implanted into the brains of immunocompromised animals, provide a clinically relevant platform to evaluate the therapeutic efficacy of targeted drug delivery systems.

Numerous studies have demonstrated the enhanced anti-tumor effects of Angiopep-2-conjugated therapeutics in such models. For instance, Angiopep-2-functionalized nanoparticles carrying therapeutic agents have been shown to effectively suppress tumor growth and significantly improve the survival time of mice with orthotopic glioblastoma multiforme (GBM) brain tumors. nih.govmdpi.com In one study, the median survival of orthotopic tumor-bearing mice treated with Angiopep-2-conjugated nanoparticles was prolonged to 24 days, compared to only 14 days for those treated with non-targeted nanoparticles. thno.org

Another study using an orthotopic human glioblastoma mouse model showed that an Angiopep-2-conjugated system delivering a therapeutic gene achieved a remarkable anti-tumor effect and survival benefit by inhibiting proliferation and inducing apoptosis. nih.govmdpi.com Similarly, a dual-targeting system using Angiopep-2 and an activatable cell-penetrating peptide loaded with docetaxel (B913) showed superior anti-glioma effects in vivo compared to single-ligand modified nanoparticles. acs.org Furthermore, a specific dual-targeting delivery system using Angiopep-2-modified small extracellular vesicles loaded with doxorubicin significantly improved the survival time of glioma-bearing mice by more than two-fold. nih.gov

Table 2: Efficacy of Angiopep-2 Conjugates in Orthotopic Brain Tumor Models

Animal Model Therapeutic Agent Key Finding Reference(s)
Orthotopic GBM Mouse Model siRNA against PLK1 and VEGFR2 Effective tumor growth suppression and significantly improved survival. nih.govmdpi.com
Orthotopic Tumor-Bearing Mice Photothermal/Photodynamic Therapy Median survival prolonged to 24 days vs. 14 days for non-targeted group. thno.org
Invasive Orthotopic Human Glioblastoma Mouse Model Therapeutic Gene Remarkable anti-tumor effect and survival benefit. nih.govmdpi.com
Glioma-Bearing Mice Docetaxel Superior anti-glioma effect compared to single-ligand modified nanoparticles. acs.org
Glioma Mice Doxorubicin More than 2-fold improvement in survival time. nih.gov

Cellular Uptake and Internalization Mechanisms

The cellular uptake of Angiopep-2 conjugates is primarily mediated by the LRP1 receptor through a process called receptor-mediated transcytosis. nih.govmdpi.comnih.gov This is an active, energy-dependent process. mdpi.comdoi.org

Studies have shown that the internalization of Angiopep-2-conjugated nanoparticles into brain capillary endothelial cells is a saturable process and can be inhibited by an excess of free Angiopep-2, confirming the involvement of a specific receptor. nih.govdoi.org The uptake occurs rapidly, with internalization observed in less than 5 minutes for Angiopep-2 itself. nih.gov

Further investigations into the endocytic pathways have revealed that both clathrin-mediated and caveolae-mediated endocytosis are involved in the cellular uptake of Angiopep-2-conjugated nanoparticles. biorxiv.orgdoi.org Inhibition of these pathways using specific chemical inhibitors like chlorpromazine (B137089) (for clathrin-mediated) and nystatin (B1677061) or filipin (B1216100) (for caveolae-mediated) significantly reduces the internalization of the nanoparticles. biorxiv.orgdoi.org Interestingly, the density of Angiopep-2 on the nanoparticle surface may influence which pathway is predominantly used, with the potential for a specific density threshold to activate caveolae-mediated endocytosis. biorxiv.org The positive charge of the Angiopep-2 peptide is also thought to play a role in its initial interaction with the cell membrane. nih.gov

In Vitro Cellular Association and Uptake Assays in Glioblastoma Cell Lines

The initial evaluation of Angiopep-2 conjugates involves assessing their interaction and internalization within glioblastoma cells in a laboratory setting. Studies have consistently demonstrated that conjugating various therapeutic and imaging agents to Angiopep-2 enhances their uptake by glioblastoma cell lines, such as U87 and C6. dovepress.comnih.gov For instance, doxorubicin-loaded polymersomes conjugated with Angiopep-2 (Ang-PS-DOX) showed significantly higher cellular uptake in C6 glioma cells compared to non-conjugated polymersomes. dovepress.com Similarly, Angiopep-2-conjugated nanoparticles have been shown to increase the intracellular accumulation of drugs like irinotecan (B1672180) in glioblastoma models. creative-peptides.com The uptake of these conjugates is often quantified using techniques like flow cytometry and confocal microscopy, which allow for the measurement of fluorescence intensity within the cells. researchgate.net

Table 1: In Vitro Uptake of Angiopep-2 Conjugates in Glioblastoma Cell Lines This table is interactive. Users can sort and filter the data.

Cell Line Angiopep-2 Conjugate Control Observation Reference
U87 Daunomycin-Angiopep-2 Free Daunomycin Increased cellular uptake compared to the free drug. nih.gov
C6 Doxorubicin-Polymersomes-Angiopep-2 Doxorubicin-Polymersomes Significantly higher cellular uptake. dovepress.com
U87 P12/AP-2/NCs P12/NCs Enhanced internalization in 3D spheroid model. biorxiv.org
GS-102 Thera-ANG-cHANPs Thera-cHANPs Increased internalization via active peptide-mediated uptake. mdpi.com

Receptor-Mediated Endocytosis Investigations

The primary mechanism by which Angiopep-2 and its conjugates cross the BBB and enter glioma cells is through LRP1-mediated endocytosis. nih.govcreative-peptides.com This process, often referred to as receptor-mediated transcytosis (RMT), involves the binding of the Angiopep-2 ligand to the LRP1 receptor on the cell surface, which then triggers the internalization of the receptor-ligand complex into the cell within vesicles. biorxiv.orgresearchgate.net Studies have confirmed the role of LRP1 by demonstrating that the uptake of Angiopep-2 conjugates can be inhibited by the presence of other LRP1 ligands, such as α2-macroglobulin, or by conditions that disrupt endocytosis, like low temperatures. creative-peptides.comnih.gov Investigations have also pointed to the involvement of clathrin-mediated endocytosis as a key pathway for the internalization of Angiopep-2-modified nanoparticles. biorxiv.org Interestingly, some research suggests that while LRP1 is the reported receptor, uptake can, in some instances, occur independently of it, hinting at the possibility of other internalization mechanisms. chemrxiv.org

Influence of Angiopep-2 Modification on Intracellular Accumulation

The modification of nanoparticles and drugs with Angiopep-2 has a profound impact on their intracellular accumulation. The density of Angiopep-2 on the surface of nanoparticles is a critical factor influencing their uptake. biorxiv.org Optimizing the density can lead to enhanced receptor-mediated endocytosis and, consequently, greater accumulation within target cells. biorxiv.org For example, Angiopep-2-conjugated liposomes have been shown to increase brain delivery efficiency by fivefold. creative-peptides.com This enhanced accumulation is not only due to increased uptake but also to the ability of Angiopep-2 to facilitate transport across cellular barriers. mdpi.comcreative-peptides.com The dual-targeting nature of Angiopep-2, binding to LRP1 on both the BBB and glioma cells, significantly boosts the concentration of the conjugated drug at the tumor site. creative-peptides.comdovepress.com

Structure-Activity Relationship (SAR) Studies in Angiopep-2 Conjugates

Impact of Conjugation Site and Drug Load on Biological Activity

The specific site of drug conjugation on the Angiopep-2 peptide and the number of drug molecules attached (drug load) are crucial determinants of the conjugate's biological activity. nih.govnih.gov Angiopep-2 has three primary amine groups available for conjugation: the N-terminus and the side chains of two lysine (B10760008) residues. nih.govresearchgate.net Research on daunomycin-Angiopep-2 conjugates revealed that the position of the drug molecule significantly influences the conjugate's cytostatic effect on U87 glioblastoma cells. nih.govnih.gov Conjugates with daunomycin attached to the N-terminus exhibited the highest in vitro cytostatic effect. nih.govnih.gov Furthermore, simply increasing the number of drug molecules does not necessarily lead to increased efficacy. nih.govnih.gov This highlights the importance of a well-defined structure-activity relationship to optimize the therapeutic potential of Angiopep-2 conjugates.

Table 2: Impact of Conjugation Site of Daunomycin on Angiopep-2 Activity This table is interactive. Users can sort and filter the data.

Conjugation Site Relative Cytostatic Effect Cellular Uptake Reference
N-terminus Highest High nih.govnih.gov
Lysine side chain (position 15) Significantly decreased Moderate nih.gov
Lysine side chain (position 10) Moderate Outstanding nih.gov

Degradation Studies and Metabolite Identification in Biological Systems

Understanding how Angiopep-2 conjugates break down within biological systems is essential for predicting their therapeutic window and potential toxicity. Degradation studies are often conducted using lysosomal homogenates to mimic the intracellular environment where the drug is intended to be released. nih.govresearchgate.net These studies have shown that the stability of the linker connecting the drug to Angiopep-2 is a critical factor. nih.gov For instance, the use of enzyme-labile spacers, such as GFLG or VA, can facilitate the release of the active drug metabolite within the lysosome. nih.gov Analysis of the degradation products helps to identify the smallest active metabolites and understand the mechanism of drug release. nih.govresearchgate.net Interestingly, some studies have identified degradation products of the cargo protein that are only formed intracellularly, suggesting that cellular machinery is required for the breakdown process. chemrxiv.org

Investigation in Other Neurological Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)

The ability of Angiopep-2 to cross the BBB has led to its investigation in the context of other neurological disorders beyond brain cancer.

In Alzheimer's disease models, Angiopep-2 has been used to deliver various therapeutic and diagnostic agents. creative-peptides.comnih.gov For example, it has been shown to facilitate the delivery of anti-Aβ antibodies and other potential treatments across the BBB. creative-peptides.com Angiopep-2 itself can bind to amyloid-β protein, suggesting its potential as an imaging agent for detecting amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Studies using Angiopep-2 modified nanoparticles loaded with drugs like naringin (B1676962) or a combination of Salidroside and Icariin have shown promise in improving cognitive function and reducing pathological markers in animal models of Alzheimer's. researchgate.nettandfonline.com

In Parkinson's disease models, Angiopep-2-conjugated nanoparticles have been employed to deliver therapeutic genes, such as the one encoding for human glial cell line-derived neurotrophic factor (hGDNF). mdpi.comnih.gov Intravenous administration of these nanoparticles in a rat model of Parkinson's disease resulted in improved locomotor activity and recovery of dopaminergic neurons. mdpi.comnih.gov This demonstrates the potential of Angiopep-2 as a non-viral vector for gene therapy in chronic neurodegenerative disorders. nih.gov

In Vitro and in Vivo Research Models and Assays for Angiopep 2 Tfa Studies

Animal Models for Central Nervous System Research

Following promising in vitro results, Angiopep-2-based therapeutics are evaluated in animal models to assess their biodistribution, BBB penetration, and therapeutic efficacy in a living system.

To evaluate the in vivo performance of Angiopep-2 conjugates against brain tumors, researchers commonly use intracranial glioma xenograft models. nih.gov These models are typically created by implanting human glioblastoma cells, such as U87MG, or rat glioma cells, like C6, directly into the brains of immunocompromised mice or rats. nih.gov These orthotopic models are considered highly relevant as they allow the tumor to grow in its natural microenvironment. Studies using these xenograft models have shown that systemically administered Angiopep-2-modified nanoparticles can successfully cross the BBB, accumulate in the intracranial tumors, and exert a therapeutic effect. nih.gov For example, the administration of Angiopep-2-conjugated therapies to glioma-bearing mice has resulted in significant anti-tumor effects and prolonged survival compared to control groups. nih.gov In vivo biodistribution studies have confirmed that modifying nanoparticles or antibodies with Angiopep-2 significantly enhances their accumulation in the brain. nih.govaacrjournals.org

Table 3: Summary of Findings in Intracranial Glioma Xenograft Models

Animal Model Cell Line Used Angiopep-2 Conjugate System Key Finding Reference
Mice U87MG-Luc human glioblastoma siRNA-loaded biomimetic nanoparticles Resulted in glioma cell death and prolonged survival. nih.gov
Mice Invasive orthotopic human glioblastoma Cationic PEI-PLL-PEG NPs with suicide gene Achieved a remarkable anti-tumor effect and survival benefit. nih.gov
Rats C6 glioma Paclitaxel-loaded lipid-coated MSNs Increased glioma cell apoptosis and prolonged survival. nih.gov
Mice Intracranial BT-474 xenografts Anti-HER2 mAb (ANG4043) Systemic administration increased survival. aacrjournals.org

Normal Brain Uptake Models

To understand the fundamental ability of Angiopep-2 to cross an intact BBB, researchers primarily utilize healthy animal models, most commonly mice. scispace.commdpi.com These in vivo studies are essential for quantifying the peptide's brain penetration and biodistribution under normal physiological conditions.

In one such study, an Angiopep-2 conjugate was administered intravenously to mice, resulting in the delivery of 0.3–0.4 nmoles of the substance per gram of brain tissue. nih.gov Biodistribution studies using fluorescently labeled Angiopep-2 conjugates have further demonstrated a significantly enhanced accumulation in the brain compared to non-functionalized molecules. scispace.com Ex vivo fluorescence imaging of whole brains from healthy mice allows for a direct visualization and semi-quantification of this uptake. scispace.com These models have also been instrumental in comparing different conjugation strategies, revealing that homogeneously conjugated Angiopep-2 antibodies exhibit improved accumulation in normal brain tissues over heterogeneous versions. scispace.commdpi.com

Model SystemKey FindingReference(s)
Healthy MiceDelivery of 0.3–0.4 nmol/g of an Angiopep-2 construct to brain tissue. nih.gov
Healthy MiceHomogeneous conjugation of Angiopep-2 to an antibody improved brain accumulation compared to heterogeneous conjugation. scispace.commdpi.com
Healthy MiceAngiopep-2 modification significantly enhanced brain accumulation of nanoparticles compared to non-functionalized versions. nih.gov

Models for Specific Neurological Disorders

Building upon foundational uptake data from normal models, research has expanded to disease-specific models to evaluate the targeting potential of Angiopep-2 in pathological contexts.

Brain Tumors (Glioblastoma): A significant body of research focuses on glioblastoma (GBM), in part because the target receptor for Angiopep-2, the low-density lipoprotein receptor-related protein 1 (LRP1), is overexpressed on both BBB endothelial cells and glioma cells. mdpi.com Preclinical studies frequently employ orthotopic glioma models, where human glioblastoma cells (like U87 or U87-MG) are implanted into the brains of immunocompromised mice. richardbeliveau.orgresearchgate.net These models have been used to show that Angiopep-2-modified nanoparticles can effectively suppress tumor growth. richardbeliveau.org In addition to animal models, in vitro 3D models such as glioblastoma spheroids and advanced microfluidic "BBB/GBM-on-a-chip" systems are used to study the penetration and efficacy of Angiopep-2 constructs in a more controlled environment that mimics the tumor microenvironment. nih.gov

Alzheimer's Disease (AD): Transgenic mouse models that recapitulate key aspects of AD pathology are crucial for evaluating Angiopep-2 based diagnostics and therapeutics. Commonly used models include APP/PS-1 and APPswe/PSEN1dE9 mice, which develop amyloid-β (Aβ) plaques, a hallmark of the disease. creative-peptides.comnih.gov In these models, Angiopep-2 has been utilized as an imaging biomarker to dynamically monitor Aβ deposition. nih.gov

Ischemic Stroke: The neuroprotective potential of therapeutics delivered by Angiopep-2 is studied in rodent models of ischemic stroke. springernature.com These models, often created by temporarily occluding a cerebral artery in rats, have shown that Angiopep-2 functionalization can enhance the brain accumulation of neuroprotective compounds and significantly reduce infarct volume. springernature.com

Neurological DisorderModel(s) UsedPurpose of StudyReference(s)
GlioblastomaOrthotopic U87 human glioblastoma mouse modelEvaluate anti-tumor effect and survival benefit. richardbeliveau.org
GlioblastomaBBB/GBM-on-a-chip, U87 spheroidsStudy BBB penetration and uptake by glioblastoma cells. nih.gov
Alzheimer's DiseaseAPP/PS-1 transgenic miceAssess mitigation of AD-related symptoms. creative-peptides.com
Alzheimer's DiseaseAPPswe/PSEN1dE9 transgenic miceMonitor amyloid-β deposition. nih.gov
Ischemic StrokeExperimental rat stroke modelEvaluate neuroprotective effects and reduction of infarct volume. springernature.com

Quantitative and Qualitative Assays

A variety of assays are employed to measure the biological activity and transport of Angiopep-2 conjugates at the cellular and tissue level.

Cell Viability and Proliferation Assays (e.g., MTT test)

Cell viability assays are fundamental tools for assessing the cytotoxicity of Angiopep-2-drug conjugates or the inherent safety of the delivery vehicle itself. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. researchgate.net It quantifies the metabolic activity of living cells by measuring the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. researchgate.netbiorxiv.org The amount of formazan produced is directly proportional to the number of viable cells. researchgate.net

In the context of Angiopep-2 research, MTT assays have been used to evaluate the cytotoxic effects of Angiopep-2-conjugated chemotherapeutics on cancer cell lines, such as U87 glioblastoma cells. scispace.com These assays are also used to confirm that the Angiopep-2-modified nanocarriers themselves exhibit low cytotoxicity, ensuring they are safe for delivering therapeutic cargo. mdpi.com For instance, one study demonstrated that Angiopep-2 modified nanoparticles, when combined with a magnetic field to induce hyperthermia, caused a 90% decrease in glioma cell viability. richardbeliveau.org

Fluorescence-Based Cellular Uptake Measurements

To visualize and quantify the uptake of Angiopep-2 by cells, researchers often attach a fluorescent dye (fluorophore) to the peptide or its associated nanocarrier. Several techniques are then used to measure the fluorescence.

Confocal Fluorescence Microscopy: This imaging technique provides high-resolution images of cells, allowing researchers to visualize the internalization and subcellular localization of fluorescently-labeled Angiopep-2 conjugates. researchgate.net It can confirm whether the peptide is successfully taken up by cells and where it accumulates (e.g., in vesicles within the cytoplasm).

Flow Cytometry (FCM): FCM is a powerful technique for the quantitative analysis of cellular uptake. researchgate.net Cells are incubated with the fluorescent Angiopep-2 construct and then passed single-file through a laser beam. The instrument detects the fluorescence intensity of each cell, allowing for the rapid quantification of uptake across a large population of cells and comparison between different formulations. researchgate.netresearchgate.net

Ex Vivo Imaging: Following administration of a fluorescent Angiopep-2 conjugate to an animal model, organs such as the brain can be harvested and imaged to qualitatively and quantitatively assess the biodistribution and accumulation of the conjugate in the target tissue. scispace.comnih.gov

Assay TechniquePurposeKey FindingsReference(s)
Flow CytometryQuantify cellular uptake of Angiopep-2 modified nanoparticles.DANG/Cy7-SPIONs and ANG/Cy7-SPIONs showed significantly better cellular internalization in U87-MG and bEnd.3 cells than unmodified nanoparticles. researchgate.net
Confocal MicroscopyVisualize internalization of Angiopep-2 conjugated nanoparticles in brain endothelial cells.Confirmed that Ang-2 conjugated nanoparticles were located within hCMEC/D3 cells, indicating successful uptake. researchgate.net
Ex Vivo Fluorescence ImagingMeasure accumulation of fluorescently labeled Angiopep-2 conjugates in whole brains.Homogeneously conjugated mAb-Ang2-Cy5.5 showed enhanced accumulation in normal brain tissues compared to heterogeneous conjugates. scispace.com

In Situ Brain Perfusion Techniques

The in situ brain perfusion technique is a sophisticated in vivo method used to directly measure the transport of substances across the BBB without interference from peripheral metabolism. researchgate.netbiorxiv.org In this procedure, the blood supply to the brain of an anesthetized animal (typically a rat or mouse) is replaced by a controlled perfusion of an artificial physiological fluid containing the radiolabeled or fluorescently tagged compound of interest, such as Angiopep-2. biorxiv.orgstrath.ac.uk

The perfusion is carried out for a short, defined period, after which the brain is removed and analyzed for the quantity of the compound that has entered the brain parenchyma. This allows for the calculation of a brain uptake transfer coefficient (Kin) or a volume of distribution (Vd). scispace.comrichardbeliveau.org

Studies using this technique have been pivotal in demonstrating the superior brain penetration of Angiopep-2 and its conjugates. For example, in situ brain perfusion showed that the Vd for Angiopep-2 was significantly higher than that of transferrin, another protein known to cross the BBB. richardbeliveau.org It was also used to show that the brain uptake of an Angiopep-2-paclitaxel conjugate (ANG1005) was 86-fold greater than that of unconjugated paclitaxel (B517696). scispace.com Furthermore, the technique can be used to investigate transport mechanisms; the brain uptake of ANG1005 was shown to be inhibited by an excess of unlabeled Angiopep-2, confirming a specific, receptor-mediated transport process. nih.gov

Gene Expression and Gene Knockdown Studies

Angiopep-2's ability to deliver cargo to the brain makes it a promising vector for gene therapy. This involves using Angiopep-2-functionalized nanocarriers to deliver nucleic acids—such as plasmid DNA (pDNA), small interfering RNA (siRNA), or microRNA (miRNA)—to target specific genes within brain cells.

Gene Silencing (siRNA): Researchers have successfully used Angiopep-2-modified nanoparticles to deliver siRNA targeting genes that are critical for brain cancer progression and survival. researchgate.net For example, delivery of siRNA against Polo-like kinase 1 (PLK1) and vascular endothelial growth factor receptor-2 (VEGFR2) led to effective suppression of tumor growth in mouse models of glioblastoma. richardbeliveau.org Similarly, silencing the VEGF gene was shown to inhibit angiogenesis in glioma models. richardbeliveau.org

Gene Therapy (pDNA): Angiopep-2 has been conjugated to nanoparticles designed to carry therapeutic genes. One strategy involved delivering a "suicide gene" via Angiopep-2 conjugated nanoparticles, which induced apoptosis in glioblastoma cells and extended survival in mouse models. richardbeliveau.org

miRNA Regulation: Angiopep-2 systems have also been used to modulate miRNA activity. In one study, polymeric nanoparticles co-delivered a miR-124 mimic (a tumor suppressor) and an anti-miR-21 oligonucleotide (to inhibit an onco-miRNA), thereby regulating a key cancer signaling pathway in glioblastoma cells. researchgate.net

These studies demonstrate the utility of Angiopep-2 as a carrier to modulate gene expression for therapeutic purposes in neurological disorders.

Nucleic Acid TypeGene/TargetModel SystemTherapeutic OutcomeReference(s)
siRNAPLK1, VEGFR2Orthotopic GBM mouse modelSuppression of tumor growth, improved survival. richardbeliveau.orgresearchgate.net
siRNAVEGFGlioma cellsAngiogenesis inhibition. richardbeliveau.orgresearchgate.net
siRNAGOLPH3U87 mouse modelInhibition of glioma growth. richardbeliveau.org
pDNASuicide GeneOrthotopic human glioblastoma mouse modelInhibition of tumor proliferation, induced apoptosis. richardbeliveau.org
miRNAmiR-124 (mimic), miR-21 (inhibitor)Glioblastoma cellsRegulation of the RAS/PI3K/PTEN/AKT signaling pathway. researchgate.net

Advanced Analytical and Characterization Techniques for Angiopep 2 Tfa Research

Peptide and Conjugate Purity and Identity Characterization

Verifying the structural integrity, purity, and successful conjugation of Angiopep-2 is a foundational step in its research and development. High-resolution analytical methods are employed to confirm that the peptide sequence is correct, that modifications have occurred at the intended sites, and that the final product is free from significant impurities.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis and purification of Angiopep-2 and its derivatives. These chromatographic techniques separate components of a mixture based on their differential interactions with a stationary phase, allowing for the assessment of purity and the quantification of the peptide.

In Angiopep-2 research, reversed-phase HPLC (RP-HPLC) is commonly used. This method separates molecules based on their hydrophobicity. The peptide or conjugate is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C8 or C18). By gradually increasing the concentration of an organic solvent like acetonitrile (B52724) (ACN) in the mobile phase, molecules are eluted in order of increasing hydrophobicity. dovepress.commdpi.com A UV detector is often used to monitor the eluate, typically at a wavelength where the peptide bonds or specific aromatic residues (like those in Angiopep-2) absorb light. mdpi.com

Research studies utilize HPLC for several critical functions:

Purity Assessment: To analyze the crude peptide after synthesis and to determine the purity of the final product. For instance, after solid-phase peptide synthesis and cleavage from the resin with trifluoroacetic acid (TFA), HPLC is used to check for impurities and synthesis by-products. rsc.org

Purification: To purify the peptide or its conjugates from reaction mixtures. Semi-preparative or preparative HPLC is used to isolate the desired product with high purity. dovepress.com

Quantification: To determine the concentration of Angiopep-2 or its conjugates in various samples, including those from stability or biodistribution studies. unimore.it

The mobile phase often contains an ion-pairing agent, such as trifluoroacetic acid (TFA), which helps to sharpen the peaks and improve the resolution of the separation by forming neutral ion pairs with the charged groups on the peptide. dovepress.commdpi.com

Parameter Condition 1 Condition 2
System HPLC/UVHPLC/UV
Column Zorbax RRHT Extend C18, 1.8 µm, 50 × 3.0 mmWaters XTerra® C8 5 µm, 19×150 mm (Semi-preparative)
Mobile Phase A Water + 0.1% TFA mdpi.com5% acetonitrile + 0.1% TFA in water dovepress.com
Mobile Phase B Acetonitrile (ACN) mdpi.com0.1% TFA in acetonitrile dovepress.com
Gradient 10% B for 1 min, then 10% to 100% B in 7.0 min mdpi.comLinear gradient from 0% B to 100% B over 15 minutes dovepress.com
Flow Rate 0.6 mL/min mdpi.com17 mL/min dovepress.com
Detection UV at 312 nm mdpi.comNot Specified
Application Quantitative analysis of Angiopep-2 conjugates from tissue samples. mdpi.comPurification of Angiopep-2 conjugates. dovepress.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for confirming the molecular weight and identity of Angiopep-2 and its conjugates.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS): ESI is a soft ionization technique that is particularly well-suited for large, non-volatile, and thermally labile molecules like peptides and proteins. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. ESI often produces multiply charged ions, which allows for the analysis of very large molecules on a mass spectrometer with a limited m/z range.

ESI-MS is frequently used to:

Confirm the successful conjugation of Angiopep-2 to other molecules, such as antibodies. nih.govsemanticscholar.org

Determine the ligand-to-antibody ratio (LAR), which is the number of Angiopep-2 molecules attached to a single antibody. This is achieved by observing the mass shift between the unconjugated antibody and the Angiopep-2-conjugated version. rsc.orgcreative-peptides.com

Identify different species in a heterogeneous conjugation reaction, where a distribution of products with varying numbers of attached peptides is formed. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI is another soft ionization technique ideal for large biomolecules. The analyte is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a target plate. mdpi.comsemanticscholar.org A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions. The TOF analyzer then measures the time it takes for these ions to travel a fixed distance to a detector, which is proportional to their m/z.

MALDI-TOF MS is widely applied in Angiopep-2 research to:

Confirm the molecular weight of the synthesized peptide, verifying its identity. semanticscholar.org

Analyze peptide-drug conjugates and their isomers. mdpi.com

Confirm the incorporation of Angiopep-2 into larger constructs like monoclonal antibodies or nanoparticles. dovepress.comaacrjournals.orgaacrjournals.org For example, a study confirmed the conjugation of four Angiopep-2 peptides to an anti-HER2 monoclonal antibody by observing the mass change from 148,041 Da to 159,626 Da. aacrjournals.orgaacrjournals.org

Tandem mass spectrometry (MS/MS) experiments, particularly with MALDI-TOF/TOF, can be used to fragment the peptide conjugates to gain structural information and confirm the site of drug conjugation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. Proton NMR (¹H NMR) is the most commonly used variant in this context.

While obtaining a full three-dimensional structure of a 19-amino acid peptide like Angiopep-2 is complex, ¹H NMR is an invaluable tool for confirming the successful synthesis and conjugation of Angiopep-2 to polymers or dendrimers. By comparing the NMR spectra of the starting materials with the final conjugate, researchers can identify characteristic peaks that confirm the presence of both moieties in the final product.

For example, studies have used ¹H NMR to:

Confirm the conjugation of Angiopep-2 to PAMAM dendrimers by observing characteristic chemical shifts in the range of 2.1 to 3.9 ppm. nih.gov

Verify the functionalization of PLGA polymers with Angiopep-2 by identifying the aromatic protons of Tyrosine (Tyr) from the peptide in the spectrum of the conjugate. unimore.it

Confirm the structure of diblock copolymers like Angiopep-2-PEG-PLGA by identifying the characteristic peaks for each block in the final product's spectrum. rsc.org

Nanoparticle Characterization

When Angiopep-2 is used as a targeting ligand for nanomedicines, a thorough characterization of the resulting nanoparticles is essential. This ensures that the nanoparticles have the desired physicochemical properties for effective drug delivery.

Particle Size and Polydispersity Index (PDI): The hydrodynamic diameter of nanoparticles is most commonly measured using Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The PDI is a measure of the heterogeneity of particle sizes in the sample, with a value below 0.2 generally indicating a monomodal and homogeneous dispersion. uni-muenchen.de Conjugation of Angiopep-2 to the surface of nanoparticles typically results in an increase in their hydrodynamic diameter. uni-muenchen.denih.govacs.org

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface. It is determined by measuring the velocity of the particles in an electric field (electrophoretic mobility). Zeta potential is a key indicator of the stability of a colloidal dispersion; highly positive or negative values suggest greater repulsion between particles, reducing the likelihood of aggregation. The surface modification of nanoparticles with Angiopep-2 often leads to a significant change in zeta potential. For example, conjugating the peptide to negatively charged polymersomes has been shown to increase the zeta potential from -21.2 mV to -10.1 mV. nih.gov

Nanoparticle System Initial Size (nm) Size after Angiopep-2 Conjugation (nm) Initial Zeta Potential (mV) Zeta Potential after Angiopep-2 Conjugation (mV) Reference
Poly(ethylene glycol)-co-poly(ε-caprolactone) Polymersomes115.2 ± 11.2123.4 ± 11.5-21.2 ± 1.9-10.1 ± 1.2 nih.gov
PLGA/PLGA-b-PEG Nanoparticles154.9 ± 1.2168.3 ± 4.2 (Pre-functionalization)-24.4 ± 1.8-20.9 ± 2.4 uni-muenchen.de
PLGA/PLGA-b-PEG Nanoparticles154.9 ± 1.2182.5 ± 2.6 (Post-functionalization)-24.4 ± 1.8-18.6 ± 0.9 uni-muenchen.de
Lipid Nanoparticles (LNPs)100 - 200Increase of 20 - 50 nmNot SpecifiedNot Specified acs.org
Hyaluronic Acid Nanoparticles~150~300Not SpecifiedNot Specified nih.gov

For Angiopep-2-functionalized nanoparticles designed to deliver a therapeutic agent, it is crucial to quantify how much drug is successfully incorporated into the nanocarrier.

Encapsulation Efficiency (EE): This parameter represents the percentage of the initial amount of drug used in the formulation that is successfully entrapped within the nanoparticles. It is calculated as: EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100

Drug Loading Capacity (DLC): This parameter indicates the weight percentage of the drug relative to the total weight of the nanoparticle. It is calculated as: DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) × 100

These values are typically determined by separating the nanoparticles from the aqueous medium (containing unencapsulated drug) by centrifugation or filtration. The amount of free drug in the supernatant is then measured (e.g., by HPLC or UV-Vis spectroscopy), and the amount of encapsulated drug is calculated by subtraction from the total initial amount. Studies have shown that the conjugation of Angiopep-2 to the surface of nanoparticles generally has a minimal effect on the encapsulation efficiency and drug loading capacity of the carrier. nih.gov In other contexts, the efficiency of the Angiopep-2 conjugation itself is measured, indicating how many peptide molecules are successfully attached to the nanoparticles. rsc.org

Nanoparticle System Payload Drug Loading Capacity (DLC) (%) Encapsulation Efficiency (EE) (%) Conjugation Efficiency (%) Reference
Ang-PS-DOXDoxorubicin (B1662922) (DOX)7.94 ± 0.1795.0 ± 1.6~31 (peptide coupling) nih.gov
ANG-LP-PAA-MSN@ATOArsenic Trioxide (ATO)8.19 ± 0.51Not SpecifiedNot Specified aacrjournals.org
DAA100-Ang-2Not ApplicableNot ApplicableNot Applicable10 to 58 (peptide conjugation) rsc.org

Imaging Modalities for In Vitro and In Vivo Studies

The visualization of Angiopep-2 TFA's journey and localization within biological systems is fundamental to understanding its function as a transport vector. A suite of advanced imaging modalities is employed to track this peptide and its conjugates, both in cell cultures (in vitro) and in living organisms (in vivo). These techniques provide critical data on cellular uptake, tissue distribution, and target engagement.

Fluorescence Microscopy and Confocal Microscopy

Fluorescence and confocal microscopy are powerful tools for visualizing the subcellular localization of Angiopep-2. These methods rely on conjugating the peptide with a fluorescent molecule (a fluorophore) and then detecting the light emitted by this tag upon excitation.

In in vitro studies, these techniques have been used to confirm the uptake of Angiopep-2 conjugates into specific cell types. For instance, Angiopep-2 conjugated to daunomycin was studied in U87 human glioblastoma cells. The inherent fluorescence of daunomycin allowed researchers to monitor the cellular uptake of the conjugates using confocal microscopy. researchgate.net Similarly, Angiopep-2 labeled with the fluorophore Cy5.5 has been visualized as distinct red spots within brain tumor sections, confirming its accumulation in target tissues. nih.gov To further pinpoint its location, cell nuclei are often counterstained with dyes like DAPI (4′,6-diamidino-2-phenylindole), which appears blue, allowing for the colocalization of the peptide within the cell to be assessed. nih.govunimore.it

Confocal microscopy, which provides high-resolution optical images with depth selectivity, has been instrumental in demonstrating the internalization of Angiopep-2. Studies using brain endothelial cells (bEnd.3) incubated with Angiopep-2 fusion proteins showed specific signals corresponding to the peptide, which were quantified by counting fluorescent puncta or measuring total cell fluorescence intensity. nih.gov In another approach, the permeability of Angiopep-2 across a 3D in vitro model of the blood-brain barrier (BBB) was assessed by labeling the peptide with tetramethylrhodamine (B1193902) (TAMRA). nih.gov Z-stack confocal images captured the accumulation of the fluorescent peptide within the core of organoids, allowing for quantitative analysis of its transport. nih.gov

In vivo proof-of-concept studies have also utilized fluorescence microscopy to confirm that Angiopep-2-functionalized nanoparticles can cross the BBB. unimore.itresearchgate.net After injection into mice, brain sections were analyzed, revealing the presence of Cy5-labeled nanoparticles in various brain regions, including the hippocampus and cortex, and their accumulation in neuronal cells. unimore.itresearchgate.net

Table 1: Applications of Fluorescence and Confocal Microscopy in Angiopep-2 Research
Angiopep-2 Conjugate/LabelImaging TechniqueModel SystemKey FindingReference
Cy5.5-Angiopep-2Fluorescence MicroscopyMouse brain tumor sectionsDemonstrated homogenous distribution and accumulation throughout the cerebral parenchyma. nih.gov
TAMRA-Angiopep-2Confocal MicroscopyBlood-brain barrier organoidsQuantified high influx and accumulation of Angiopep-2 compared to a scramble control peptide. nih.gov
FcΔab-ANG2Confocal MicroscopybEnd.3 cellsObserved specific binding and uptake of the fusion protein to brain endothelial cells. nih.gov
Cy5-labeled Ang-2-NPsFluorescent and Confocal MicroscopyC57BL/6 miceConfirmed nanoparticles crossed the BBB and accumulated in neuronal cells of the dentate gyrus, cortex, and hippocampus. unimore.itresearchgate.net
Daunomycin-Angiopep-2Confocal MicroscopyU87 human glioblastoma cellsUtilized the autofluorescence of daunomycin to track cellular uptake of the conjugate. researchgate.net

Bioluminescent Imaging

Bioluminescent imaging (BLI) is an indirect but highly sensitive method used in in vivo studies involving Angiopep-2. This technique typically involves genetically modifying target cells, such as cancer cells, to express a light-producing enzyme like luciferase. nih.gov The growth and viability of these cells within a living animal can then be monitored non-invasively by detecting the emitted light after administering the enzyme's substrate.

In the context of Angiopep-2 research, BLI is often used to assess the therapeutic efficacy of an Angiopep-2-drug conjugate. For example, to evaluate a novel boron-peptide conjugate (ANG-B) for Boron Neutron Capture Therapy (BNCT), human glioma cells (HS683) were engineered to express luciferase. nih.govresearchgate.net These cells were then implanted into the brains of mice to create an intracranial glioma model. nih.govresearchgate.net The growth of the tumors was monitored over time using an in vivo imaging system (IVIS), which detects the bioluminescent signal. nih.govresearchgate.netfrontiersin.org By comparing the signal intensity in treated versus untreated animals, researchers can quantify the anti-tumor effect of the Angiopep-2-based therapy. researchgate.net

Advanced In Vivo Imaging Techniques

Beyond standard fluorescence and bioluminescence, more advanced imaging modalities are employed to provide detailed anatomical and functional information about the distribution and targeting of Angiopep-2 conjugates in vivo.

Positron Emission Tomography/Computed Tomography (PET/CT) is a powerful dual-modality technique. PET provides functional information by detecting radiation from a positron-emitting radionuclide attached to the molecule of interest, while CT provides detailed anatomical context. In a study evaluating an Angiopep-2-boron conjugate (ANG-B), PET/CT imaging was used to evaluate the in vivo effect on an intracranial glioma mouse model. researchgate.net This technique allowed for the visualization and measurement of tumor shrinkage following treatment, demonstrating a significant reduction in tumor size in the ANG-B-treated group compared to controls. researchgate.net

Magnetic Resonance Imaging (MRI) is another key technology. Angiopep-2 has been used to functionalize nanoprobes containing MR contrast agents. novoprolabs.com In one study, a two-order targeted nanoprobe was developed where Angiopep-2 peptides were labeled on a dendrimer along with MR and optical imaging reporters. novoprolabs.com In vivo imaging studies showed that these nanoprobes could efficiently cross the BBB and delineate the boundaries of glioblastoma xenografts, holding promise for real-time, image-guided tumor resection. novoprolabs.com

Ex vivo fluorescence imaging of whole organs provides a quantitative assessment of biodistribution. After intravenous administration of a fluorescently labeled Angiopep-2 conjugate, organs are harvested and imaged. This method was used to show that an antibody-Angiopep-2 conjugate accumulated more effectively in the brain parenchyma compared to a heterogeneous variant. rsc.orgnih.govrsc.org

Table 2: Advanced In Vivo Imaging Techniques in Angiopep-2 Research
Imaging TechniqueAngiopep-2 SystemAnimal ModelObjectiveReference
PET/CTANG-B (Angiopep-2-boron conjugate)Intracranial glioma mouse modelTo evaluate and measure tumor shrinkage post-Boron Neutron Capture Therapy. researchgate.net
MR/Optical ImagingAngiopep-2 labeled PAMAM-G5 dendrimer nanoprobeOrthotropic U87MG human glioblastoma xenograft miceTo visualize brain tumors with high target-to-background signal ratio for potential image-guided surgery. novoprolabs.com
Ex Vivo Fluorescence ImagingHomogeneous antibody-Ang2 conjugateNaïve miceTo quantify and compare the accumulation of different conjugate variants in brain tissue. rsc.orgnih.gov

Elemental Analysis Techniques (e.g., Inductively Coupled Plasma Atomic Emission Spectroscopy)

When this compound is used to deliver payloads containing specific elements, highly sensitive analytical techniques are required to quantify the concentration of these elements in biological samples. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a primary method for this purpose. wikipedia.org

ICP-AES is a type of emission spectroscopy that uses a high-temperature plasma (typically argon) to excite atoms within a sample, causing them to emit light at element-specific wavelengths. wikipedia.org The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. wikipedia.org

This technique has been crucial in the development of Angiopep-2 conjugates for Boron Neutron Capture Therapy (BNCT). In this therapeutic approach, a boron-containing compound is selectively delivered to tumor cells. Researchers have designed and synthesized an Angiopep-2 conjugate carrying boron (ANG-B). nih.govresearchgate.net To assess its delivery efficiency, ICP-AES was used to measure the boron concentrations in multiple cancer cell lines (in vitro) and in tissues from a glioma mouse model (in vivo) following treatment with ANG-B. nih.govresearchgate.net The results demonstrated that the Angiopep-2 conjugate led to a significant increase in boron uptake in cancer cells compared to control compounds. nih.govresearchgate.net

Additionally, elemental analysis is used in the characterization of synthesized materials, such as functionalized graphene oxide intended for conjugation with modified Angiopep-2, to confirm the presence and percentage of elements like carbon, hydrogen, and nitrogen. semanticscholar.org

Table 3: Elemental Analysis of Angiopep-2 Conjugates
TechniqueAnalyteSample TypeResearch ContextReference
ICP-AESBoronCancer cell lines (U87MG, U251, HS683, etc.) and intracranial glioma mouse model tissuesQuantifying the delivery efficiency of an Angiopep-2-boron conjugate (ANG-B) for Boron Neutron Capture Therapy. nih.govresearchgate.netgoogleapis.com
Elemental Analysis (FlashEA® 1112)Carbon, Hydrogen, NitrogenAzide-functionalized Graphene Oxide (GO-N3)Characterizing a nanomaterial prior to conjugation with a modified Angiopep-2 peptide. semanticscholar.org

Future Directions in Angiopep 2 Tfa Research

Development of Novel Angiopep-2 Variants with Enhanced Properties

The evolution of Angiopep-2 research is moving towards the creation of new peptide variants with superior performance. Current investigations focus on strategic modifications to the peptide's structure to improve its binding affinity, transcytosis efficiency, and drug-carrying capacity.

One key area of development is the synthesis of homogeneous antibody-Angiopep-2 conjugates. rsc.org Research has shown that creating conjugates with a uniform number of Angiopep-2 molecules at specific sites on a monoclonal antibody (mAb) can lead to higher binding affinity for LRP1 and enhanced accumulation in brain tissues compared to heterogeneous mixtures. rsc.org For example, a conjugate named ANG4043, which links Angiopep-2 to an anti-HER2 mAb, demonstrated the ability to penetrate the BBB and increase survival in mice with intracranial tumors. aacrjournals.org

Another approach involves a detailed investigation of the three primary amino groups on Angiopep-2 (the N-terminus and the lysine (B10760008) residues at positions 10 and 15) as potential sites for drug conjugation. mdpi.com Studies synthesizing conjugates with the chemotherapy drug daunomycin attached at different positions have been undertaken to determine how the location and number of drug molecules affect the conjugate's biological activity. mdpi.com This line of inquiry seeks to optimize the design of peptide-drug conjugates for maximum therapeutic impact while maintaining the peptide's crucial BBB-shuttling function. mdpi.com Furthermore, modifications at the N-terminus are being explored to create variants with potentially improved properties. chemrxiv.org

Research AreaInvestigated ModificationPotential Enhancement
Homogeneous Conjugates Site-specific conjugation of Angiopep-2 to monoclonal antibodies. rsc.orgHigher LRP1 binding affinity, improved brain accumulation. rsc.org
Drug Conjugation Sites Varying the position and number of drug molecules on Angiopep-2's amino groups. mdpi.comOptimized bioactivity and therapeutic efficacy of the conjugate. mdpi.com
Peptide Backbone Creation of novel peptide-mAb conjugates like ANG4043. aacrjournals.orgConfers BBB permeability to large biologics like antibodies. aacrjournals.org

Integration with Advanced Drug Delivery Technologies

A significant thrust in future Angiopep-2 research is its integration with a diverse array of advanced nanocarriers to improve drug stability, circulation time, and targeted delivery. nih.govcreative-peptides.com By functionalizing the surface of these nanoparticles with Angiopep-2, researchers aim to leverage the peptide's LRP1-targeting capability to shuttle a wide range of therapeutic payloads into the brain. creative-peptides.comresearchgate.net

These nanotechnologies include:

Liposomes: Angiopep-2 modified liposomes have been developed to encapsulate drugs like doxorubicin (B1662922) and arsenic trioxide, enhancing their delivery across the BBB for glioma treatment. nih.govcreative-peptides.com

Polymersomes: Biodegradable polymersomes made from materials like poly(ethylene glycol)-co-poly(ε-caprolactone) (PEG-PCL) have been conjugated with Angiopep-2, showing improved brain delivery and accumulation in glioma models. dovepress.comtandfonline.com

Polymeric Nanoparticles: Various polymers, including poly(lactic-co-glycolic acid) (PLGA) and polyamidoamine (PAMAM) dendrimers, are used to create Angiopep-2 functionalized nanoparticles for delivering chemotherapeutics and nucleic acids. nih.govmdpi.comresearchgate.net

Exosomes: Naturally derived exosomes are being engineered with Angiopep-2 on their surface to carry drugs like rifampicin, potentially for treating central nervous system tuberculosis. nih.gov

Inorganic Nanoparticles: Gold and iron-gold alloy nanoparticles modified with Angiopep-2 are being explored for theranostic applications, combining drug delivery with imaging and hyperthermia treatment. mdpi.comtandfonline.com

Stimuli-Responsive Systems: "Smart" nanocarriers that respond to specific triggers within the tumor microenvironment, such as pH or reactive oxygen species (ROS), are being combined with Angiopep-2. creative-peptides.com This allows for controlled, site-specific drug release, further enhancing therapeutic precision. creative-peptides.com

Delivery TechnologyConjugated Payload/ApplicationKey Finding
Lipid Cubosomes Cisplatin and Temozolomide (B1682018)Enhanced BBB penetration and uptake by glioblastoma cells in vitro. acs.org
Polymersomes DoxorubicinSignificantly improved accumulation in glioma tissue compared to non-targeted polymersomes. dovepress.com
PLGA Nanoparticles Doxorubicin and EGFR siRNACo-delivery system that could penetrate the BBB and enhance drug accumulation in the brain. researchgate.net
Exosomes RifampicinAngiopep-2 modification facilitated transport across an in vitro BBB model. nih.gov
Stimuli-Responsive Carriers General Drug DeliverypH-sensitive nanoparticles can trigger rapid drug release in the acidic tumor microenvironment. creative-peptides.com

Combinatorial Therapeutic Strategies Utilizing Angiopep-2

A prominent strategy is the development of dual-targeting nanoparticles . This involves decorating a nanocarrier with both Angiopep-2 and a second ligand that targets a different receptor. For instance, co-modification of liposomes with Angiopep-2 (targeting LRP1) and a transferrin receptor (TfR) ligand was found to increase transcytosis efficiency by 40%. creative-peptides.com Similarly, combining Angiopep-2 with an anti-CD133 monoclonal antibody on a liposome (B1194612) surface has been shown to be effective in delivering temozolomide to glioblastoma stem cells. mdpi.comtandfonline.com

Another approach is the co-delivery of multiple therapeutic agents from a single Angiopep-2-modified nanoplatform. researchgate.net Nanoparticles have been designed to carry both a chemotherapeutic drug, like doxorubicin, and a therapeutic nucleic acid, such as siRNA against oncogenes like EGFR. creative-peptides.comresearchgate.net This allows for simultaneous chemical and genetic attacks on tumor cells. creative-peptides.comresearchgate.net Research has also explored combining Angiopep-2 modified dendrimers with natural compounds like borneol, which may further boost BBB penetration and enhance the anti-glioma effect. tandfonline.comnih.gov

Combinatorial StrategyExampleMechanism/Goal
Dual-Targeting Angiopep-2 and anti-CD133 antibody on liposomes. mdpi.comtandfonline.comEnhance delivery to glioblastoma stem cells by targeting both LRP1 and CD133 receptors. mdpi.com
Dual-Targeting Angiopep-2 and Transferrin Receptor (TfR) ligands on liposomes. creative-peptides.comIncrease BBB penetration by engaging two different transcytosis pathways (LRP1 and TfR). creative-peptides.com
Co-delivery of Drugs Doxorubicin and EGFR siRNA in PLGA nanoparticles. researchgate.netSimultaneously inhibit tumor growth via chemotherapy and silence a key oncogene. researchgate.net
Combination with Enhancers Angiopep-2 dendrimers with Borneol. tandfonline.comnih.govUse a "guide" drug (borneol) to synergistically improve BBB penetration of the nanocarrier. tandfonline.com

Deeper Exploration of LRP1-Mediated Transcytosis Mechanisms

While the role of LRP1 as the primary receptor for Angiopep-2's entry into the brain is well-established, the precise molecular mechanisms governing this transport process are still under intense investigation. researchgate.netucl.ac.ukmdpi.com Future research is dedicated to building a more detailed picture of the LRP1-mediated transcytosis pathway to optimize the design of Angiopep-2-based delivery systems.

Molecular docking and simulation studies are being employed to investigate the energetic interactions between Angiopep-2 and the ligand-binding domains of LRP1. mdpi.comnih.gov These studies have begun to identify the specific Angiopep-2 residues and LRP1 domains (such as CR56 and CR17) that are critical for binding and subsequent transport. mdpi.comnih.gov Results suggest that the binding to one domain, CR56, may mimic the interaction of LRP1 with its natural chaperone protein (RAP), which is known to trigger a transcytosis mechanism. mdpi.com

Furthermore, advanced microscopy techniques are being used to visualize the trafficking of Angiopep-2 conjugates within brain endothelial cells. ucl.ac.ukbiorxiv.org This research aims to elucidate the endocytic pathways involved and identify other cellular machinery, such as the F-BAR protein syndapin-2, that may play a role in the formation of transport vesicles. biorxiv.org A deeper understanding of these fundamental biological processes is crucial for rationally designing next-generation carriers that can more effectively hijack this natural transport system. ucl.ac.uk

Overcoming Challenges in Brain Delivery via Angiopep-2 Conjugates

Despite its promise, the clinical translation of Angiopep-2-based therapies faces several hurdles. Future research is actively addressing these challenges to improve the reliability and efficacy of brain delivery.

A key challenge is understanding the nuanced relationship between the surface density of Angiopep-2 on a nanoparticle and its ability to penetrate the BBB. biorxiv.orgresearchgate.net Contradictory findings exist, with some studies suggesting that a higher density is not always better and may even hinder brain uptake. biorxiv.org Systematically examining how ligand density affects BBB penetration is critical for optimizing nanoparticle design. biorxiv.orgresearchgate.net

Other challenges include:

Improving Brain Accumulation: While Angiopep-2 enhances BBB crossing, further increasing the concentration and retention of the drug conjugate at the tumor site is a primary goal. acs.orgresearchgate.net

Stability of Conjugates: Ensuring that the linkage between Angiopep-2 and its therapeutic cargo is stable in the bloodstream but allows for release at the target site is essential for efficacy. mdpi.com

Predictive Models: Developing more sophisticated in vitro models, such as BBB-on-a-chip systems, is necessary for the preclinical assessment of novel Angiopep-2 formulations and for better predicting their in vivo performance. acs.orgresearchgate.net

Non-Specific Binding: Minimizing the uptake of Angiopep-2 conjugates by peripheral organs, such as the liver and spleen, is important for improving the therapeutic index. dovepress.com

Addressing these issues through continued research and innovative engineering will be paramount to realizing the full therapeutic potential of Angiopep-2 in treating diseases of the central nervous system.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended to determine the purity and net peptide content of Angiopep-2 TFA?

  • Answer: Purity is typically assessed via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water containing 0.05% trifluoroacetic acid (TFA) . Net peptide content (the percentage of peptide mass relative to total sample weight) is determined using amino acid analysis (AAA) or UV spectrophotometry, as TFA salts and absorbed solvents can artificially inflate the total weight . For cell-based assays, TFA removal via ion-exchange chromatography is critical to avoid cytotoxicity .

Q. How should this compound be stored to maintain stability for longitudinal studies?

  • Answer: Lyophilized powder should be stored at ≤-20°C (preferably -70°C) under desiccated conditions. For dissolved peptides, aliquot into single-use volumes at -70°C to minimize freeze-thaw cycles, which degrade peptide integrity. Buffers with neutral pH (e.g., PBS) are preferred over acidic solutions to prevent aggregation .

Q. What in vitro models are validated for studying Angiopep-2-mediated blood-brain barrier (BBB) penetration?

  • Answer: Microfluidic BBB-on-a-chip models incorporating brain endothelial cells (bECs) expressing LRP-1 receptors are effective for quantifying transcytosis efficiency. These systems allow real-time permeability comparisons between Angiopep-2 and other ligands using fluorescently labeled analogs . Static transwell assays with bECs (e.g., hCMEC/D3 cell line) are also widely used but may underestimate transport due to lack of shear stress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Angiopep-2’s BBB penetration efficiency across in vitro and in vivo studies?

  • Answer: Discrepancies often arise from serum proteins in vivo competing for LRP-1 binding or variations in nanocarrier design (e.g., ligand valency, linker chemistry). To address this:

  • Use surface plasmon resonance (SPR) to quantify Angiopep-2’s binding affinity to LRP-1 in serum-containing vs. serum-free conditions .
  • Optimize ligand density on nanoparticles; dendrimers with four Angiopep-2 moieties show superior brain accumulation compared to mono-valent systems .
  • Validate in vivo using dual-targeted probes (e.g., Angiopep-2 + RGDyK) to differentiate passive vs. receptor-mediated uptake .

Q. What strategies mitigate TFA interference in Angiopep-2’s biological activity during cell-based assays?

  • Answer: TFA residues from synthesis can alter cell viability and confound results. Mitigation steps include:

  • Dialyzing peptides against ammonium bicarbonate (pH 7.4) to replace TFA counterions with acetate or chloride .
  • Quantifying residual TFA via ion chromatography; concentrations >10 nM require further purification for sensitive assays (e.g., apoptosis studies) .
  • Using TFA-free synthesis services for peptides intended as APIs or in vivo therapeutics .

Q. How does Angiopep-2 compare to other BBB-penetrating peptides (e.g., TAT) in targeted drug delivery?

  • Answer: Unlike TAT (a cationic cell-penetrating peptide), Angiopep-2 exploits LRP-1-mediated transcytosis, reducing non-specific uptake. Key comparisons:

  • Specificity: Angiopep-2 shows 3-5× higher brain accumulation than TAT in glioma xenografts .
  • Carrier Compatibility: Co-modification with TAT enhances nanoparticle uptake but reduces Angiopep-2’s receptor targeting in serum-rich environments .
  • Toxicity: Angiopep-2 conjugates (e.g., ANG1005) exhibit lower off-target cytotoxicity than TAT-drug conjugates in preclinical models .

Q. What experimental controls are essential when evaluating Angiopep-2-conjugated therapeutics in brain tumor models?

  • Answer: Include:

  • Non-targeted controls: Nanoparticles without Angiopep-2 to assess passive diffusion .
  • Competitive inhibition: Co-administer free Angiopep-2 to block LRP-1 and confirm receptor specificity .
  • Biodistribution metrics: Use quantitative imaging (e.g., MRI/fluorescence) to compare tumor-to-background ratios in orthotopic vs. subcutaneous models .

Methodological Best Practices

  • HPLC Validation: Ensure column compatibility (e.g., TAXSIL for paclitaxel conjugates) and validate retention times against synthetic standards .
  • In Vivo Dosing: For conjugates like ANG1005, use ≤10 mg/kg in mice to avoid saturation of LRP-1 pathways .
  • Data Interpretation: Distinguish between peptide-mediated transport and enhanced permeability and retention (EPR) effects using dynamic contrast-enhanced MRI .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.